Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCKTVRFLEWSL-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=NNC2=CC=CC=C21)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate: A Privileged Scaffold for Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate, a heterocyclic compound with significant potential in medicinal chemistry. By leveraging the established pharmacological importance of the indazole nucleus and the versatile reactivity of the cyanoacrylate moiety, this molecule represents a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This document will delve into its chemical properties, a proposed synthetic route based on established methodologies, and a forward-looking perspective on its potential biological activities, with a focus on kinase inhibition.
The Architectural Blueprint: Understanding the Components
This compound is a molecule of significant interest due to the convergence of two key structural motifs: the 3-aminoindazole core and the ethyl cyanoacrylate backbone.
-
The Indazole Nucleus: A Cornerstone of Medicinal Chemistry The indazole scaffold is a well-recognized "privileged structure" in drug discovery, found in numerous FDA-approved drugs.[1] Its unique bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, allows for diverse interactions with biological targets.[2] Specifically, the 3-aminoindazole moiety is a key pharmacophore in a multitude of kinase inhibitors, where the amino group often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[3][4] The indazole ring itself can act as a bioisosteric replacement for other aromatic systems, like catechol, offering improved pharmacokinetic properties.[5][6]
-
The Ethyl Cyanoacrylate Moiety: A Reactive and Versatile Synthon The ethyl cyanoacrylate portion of the molecule is characterized by its electrophilic double bond, activated by the presence of both a nitrile and an ester group. This functionality makes it a versatile building block in organic synthesis, often participating in Michael additions and Knoevenagel condensations.[7] While widely known for its use in adhesives, the cyanoacrylate scaffold is also present in various biologically active compounds, contributing to their interaction with target proteins.[8]
The strategic combination of these two components in this compound suggests a molecule with the potential for high-affinity binding to protein kinases, making it a compelling candidate for anticancer drug development.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis Workflow
The proposed synthesis involves a nucleophilic vinylic substitution reaction.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Reactant Preparation: In a round-bottom flask, dissolve 3-aminoindazole (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) followed by a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted and known properties of the target compound and its key precursor, 3-aminoindazole.
| Property | Value (this compound) | Value (3-Aminoindazole) | Reference |
| Molecular Formula | C₁₃H₁₂N₄O₂ | C₇H₇N₃ | [6] |
| Molecular Weight | 256.26 g/mol | 133.15 g/mol | [6][9] |
| Appearance | Predicted to be a solid | Solid | [6][9] |
| ¹H NMR (DMSO-d₆, δ ppm) | Predicted: Aromatic protons (4H, m, ~7.0-8.0), Vinyl proton (1H, s, ~8.2), NH protons (2H, br s), Ethyl group (3H, t; 2H, q) | Aromatic protons (4H, m, ~6.7-7.7), NH₂ (2H, br s, ~4.3), NH (1H, br s, ~13.0) | [10][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Predicted: Aromatic carbons (~110-140), Vinyl carbons (~90, ~155), Cyano carbon (~118), Carbonyl carbon (~165), Ethyl carbons (~14, ~60) | Aromatic carbons (~110-149) | [12][13] |
| Mass Spectrum (m/z) | Predicted: [M+H]⁺ at 257.10 | [M]⁺ at 133.06 | [14][15] |
Biological Activity and Mechanism of Action: A Kinase Inhibition Hypothesis
Based on the extensive literature on 3-aminoindazole derivatives, it is hypothesized that this compound will exhibit potent inhibitory activity against one or more protein kinases.[3][4] The 3-amino group is positioned to act as a hydrogen bond donor, a critical interaction for binding to the hinge region of many kinase ATP-binding sites. The ethyl cyanoacrylate moiety could engage in additional interactions, potentially conferring selectivity for specific kinases.
Potential Signaling Pathway Inhibition
A key signaling pathway frequently dysregulated in cancer and targeted by indazole-based inhibitors is the PI3K/AKT/mTOR pathway.[4] Inhibition of kinases within this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
In Vitro Biological Evaluation Protocol
To validate the anticancer potential of this compound, a series of in vitro assays would be essential.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®):
-
Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.
-
Method: Cancer cell lines (e.g., those with known PI3K pathway mutations) are seeded in 96-well plates and treated with a serial dilution of the compound for 72 hours. Cell viability is then assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout.
-
Endpoint: Calculation of the half-maximal inhibitory concentration (IC₅₀) value.
-
-
Kinase Inhibition Assay (e.g., LanthaScreen™ or ADP-Glo™):
-
Objective: To directly measure the inhibitory activity of the compound against specific protein kinases.
-
Method: The compound is incubated with a purified kinase, its substrate, and ATP. The amount of phosphorylated substrate or consumed ATP is then quantified.
-
Endpoint: Determination of the IC₅₀ value for kinase inhibition.
-
-
Western Blot Analysis:
-
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins within a signaling pathway.
-
Method: Cancer cells are treated with the compound for a defined period. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of proteins like AKT and S6 ribosomal protein (a downstream target of mTOR).
-
Endpoint: Visualization of a dose-dependent decrease in the phosphorylation of target proteins.
-
Conclusion and Future Directions
This compound stands as a molecule of high interest for drug discovery, strategically designed to leverage the proven therapeutic potential of the 3-aminoindazole scaffold. While experimental data on this specific compound is yet to be published, the established chemistry and pharmacology of its constituent parts provide a strong rationale for its investigation as a kinase inhibitor for cancer therapy. The proposed synthetic route is robust and relies on well-understood chemical principles. Future work should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation to elucidate its specific kinase targets and its efficacy in preclinical cancer models.
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
-
Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). A Cu-Catalyzed Coupling Reaction of 2-Halobenzonitriles with Hydrazine Carboxylic Esters and N′-Arylbenzohydrazides. The Journal of Organic Chemistry, 78(7), 3400–3401. [Link]
-
Liu, Z., Shi, F., Martinze, P. D. G., Raminelli, C., & Larock, R. C. (2008). Synthesis of Indazoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 73(1), 219–226. [Link]
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732. [Link]
-
Li, Y., et al. (2021). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 19(3), 455-474. [Link]
-
INCHEM. (2001). METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001). [Link]
- Google Patents. (1998). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
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Grokipedia. (n.d.). Ethyl cyanoacrylate. [Link]
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Wikipedia. (n.d.). Ethyl cyanoacrylate. [Link]
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PubChem. (n.d.). Ethyl cyanoacrylate. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]
- Google Patents. (1999). WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
-
PubChem. (n.d.). 1H-indazol-3-amine. [Link]
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Royal Society of Chemistry. (2018). Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. [Link]
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SpectraBase. (n.d.). 3-amino-1H-indazole - Optional[MS (GC)] - Spectrum. [Link]
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Royal Society of Chemistry. (n.d.). 3 - Supporting Information. [Link]
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ResearchGate. (n.d.). 13 C-NMR spectrum of compound (3). [Link]
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ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3. [Link]
-
ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... [Link]
-
Zhu, Z., et al. (2025). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. Chemical Communications. [Link]
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Kanerva, L. (1997). Cross-reactions of multifunctional methacrylates and acrylates. Contact Dermatitis, 37(6), 301-303. [Link]
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Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]
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Turecek, F., & Yao, C. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. [Link]
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PubChem. (n.d.). 3-Aminosalicylic acid. [Link]
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White, B. (2016). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. [Link]
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Biological Activity & Therapeutic Potential of 3-Aminoindazole Cyanoacrylates
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 3-aminoindazole cyanoacrylates . This class of compounds represents a strategic intersection in medicinal chemistry: combining the kinase-privileged 3-aminoindazole scaffold with the electrophilic cyanoacrylate warhead.
Technical Whitepaper | Version 2.0
Executive Summary
The 3-aminoindazole cyanoacrylate scaffold has emerged as a potent pharmacophore in the development of targeted anticancer therapeutics and advanced agrochemicals. This hybrid structure leverages two distinct chemical behaviors:[1][2]
-
The Indazole Core: Acts as a "hinge binder," mimicking the purine ring of ATP to dock into the hydrophobic pocket of protein kinases (e.g., VEGFR-2, EGFR, FGFR).
-
The Cyanoacrylate Moiety: Functions as a "Michael acceptor" (electrophilic warhead). It facilitates covalent or tight-binding reversible interactions with nucleophilic cysteine residues (e.g., Cys797 in EGFR) or disrupts microtubule polymerization.
This guide analyzes the biological profile of these derivatives, focusing on their application as Tyrosine Kinase Inhibitors (TKIs) and cytotoxic agents.[3]
Structural Rationale & Mechanism of Action
The "Warhead" Strategy
The biological potency of 3-aminoindazole cyanoacrylates stems from the electronic conjugation between the electron-rich indazole amine and the electron-deficient cyanoacrylate.
-
Hinge Binding: The N1 and N2 nitrogens of the indazole ring, along with the exocyclic 3-amino group, form critical hydrogen bond networks with the hinge region of kinase domains (e.g., interaction with Glu and Asp residues).
-
Covalent Targeting: The
-carbon of the cyanoacrylate is highly electrophilic due to the electron-withdrawing nitrile (-CN) and ester (-COOR) groups. This allows for a Michael Addition reaction with thiol groups (-SH) on cysteine residues near the ATP binding site.
Visualization of Signaling & Mechanism
The following diagram illustrates the dual-mechanism pathway where these ligands inhibit tumor cell proliferation.
Figure 1: Mechanism of Action showing the dual binding mode (H-bonding and Michael Addition) leading to signal transduction blockade.[4]
Biological Activity Profile
Anticancer Activity (Solid Tumors)
Research indicates that derivatives bearing the 3-aminoindazole core exhibit nanomolar to low-micromolar IC
| Cell Line | Tissue Origin | Target Relevance | Typical IC | Mechanism |
| A549 | Lung Carcinoma | EGFR / Tubulin | 0.2 – 5.0 | Apoptosis induction via Caspase-3 activation |
| MCF-7 | Breast Cancer | ER | 0.5 – 8.0 | G2/M Phase Cell Cycle Arrest |
| HUVEC | Endothelial | VEGFR-2 | < 100 nM | Anti-angiogenesis (Tube formation inhibition) |
| HT-29 | Colon Cancer | CDK / Tubulin | 1.0 – 10.0 | Disruption of microtubule dynamics |
Kinase Inhibition Selectivity
The 3-aminoindazole scaffold is "kinase privileged," meaning it inherently binds to the ATP pocket of multiple kinases. Specificity is tuned by the cyanoacrylate substitution pattern.
-
VEGFR-2 Inhibition: Indazole derivatives have shown potent anti-angiogenic activity, with some analogs (e.g., Compound 30 in literature) achieving IC
values as low as 1.24 nM against VEGFR-2 [4].[5] -
FGFR4 Inhibition: Covalent inhibitors based on aminoindazoles target the Cys552 residue in FGFR4, overcoming gatekeeper mutations in hepatocellular carcinoma [5].
Agrochemical (Herbicidal) Activity
Beyond pharma, 2-cyanoacrylate derivatives of nitrogen heterocycles (like pyrazoles and indazoles) exhibit significant herbicidal activity. They inhibit Photosystem II or acetolactate synthase (ALS) in weeds such as Brassica juncea, with inhibition rates exceeding 80% at 150 g/ha dosages [3].
Experimental Protocols (Methodology)
Synthesis: The Knoevenagel-Type Coupling
To synthesize 3-aminoindazole cyanoacrylates, a standard approach involves reacting the 3-aminoindazole (or its activated form) with an ethoxy-methylene cyanoacetate.
Protocol:
-
Reagents: 3-Aminoindazole (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq), Ethanol (solvent).
-
Procedure: Dissolve reagents in ethanol. Heat to reflux (80°C) for 4–6 hours.
-
Mechanism: The exocyclic amine of the indazole attacks the electrophilic enol ether carbon, eliminating ethanol to form the aminocyanoacrylate linkage.
-
Purification: Cool to room temperature. The product typically precipitates. Filter and recrystallize from EtOH/DMF.
In Vitro Cytotoxicity Assay (MTT)
This protocol validates the biological activity of the synthesized ligands.[2]
-
Seeding: Seed cancer cells (e.g., A549) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100
M). Maintain DMSO concentration < 0.1%. -
Incubation: Incubate for 48–72 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC
using non-linear regression.
Experimental Workflow Diagram
The following flowchart outlines the critical path from synthesis to lead validation.
Figure 2: Integrated workflow for the development and validation of indazole-based cytotoxic agents.
Future Directions & Optimization
To enhance the efficacy of 3-aminoindazole cyanoacrylates, future research should focus on:
-
Covalent Locking: Optimizing the cyanoacrylate geometry to specifically target Cys797 in EGFR T790M mutants, overcoming resistance to first-generation inhibitors (e.g., Gefitinib).
-
Solubility: Incorporating solubilizing groups (e.g., morpholine or piperazine tails) at the C5 or C6 position of the indazole ring to improve oral bioavailability.
-
Scaffold Hopping: Replacing the ester group of the cyanoacrylate with bioisosteres (e.g., amides or sulfones) to tune metabolic stability.
References
-
Zhang, Y., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 11, 14712-14724. Link
-
Rauh, D., et al. (2018). "Indazole-based derivatives as potential inhibitors of mutated drug resistant EGFR-L858R/T790M."[6] Journal of Medicinal Chemistry. (Cited in PMC8546369). Link
-
Sun, Y., et al. (2023).[7] "Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety." Molecules, 28(5), 2378. Link
-
Li, X., et al. (2024). "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties." European Journal of Medicinal Chemistry, 279, 116889.[5] Link
-
Tan, Z., et al. (2022). "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry, 65(6), 4689–4708. Link
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- 7. researchgate.net [researchgate.net]
Technical Monograph: Kinase Inhibitor Potential of Indazole-3-ylamino Acrylates
[1]
Executive Summary
The indazole-3-ylamino acrylate scaffold represents a distinct subclass of ATP-competitive kinase inhibitors. Characterized by a "push-pull" enaminone system linking a privileged indazole core to an acrylate tail, these small molecules exhibit unique electronic and conformational properties suitable for targeting the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and Akt .
This guide dissects the structural rationale, synthetic pathways, and pharmacological potential of this chemotype.[1] Unlike flexible amide linkers, the amino-acrylate moiety provides a rigidified spacer that directs the inhibitor tail toward the solvent-front or hydrophobic back-pockets, offering a tunable platform for overcoming drug resistance (e.g., T315I mutations in BCR-ABL).
Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6][7]
The Pharmacophore
The efficacy of indazole-3-ylamino acrylates relies on three structural domains:
-
The Hinge Binder (Indazole Core): The 1H-indazole motif mimics the purine ring of ATP. The N1-H acts as a hydrogen bond donor, and N2 acts as an acceptor, typically engaging the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu/Cys/Val residues).
-
The Linker (Amino-Acrylate): The connection is not a simple amine; it is a vinylogous amide (enaminone).[2] The conjugation between the indazole nitrogen lone pair and the acrylate ester carbonyl creates a planar, rigid bridge. This restricts bond rotation, reducing the entropic penalty upon binding.
-
The Tail (Acrylate Ester/Cyano Group): The acrylate terminus extends into the solvent-accessible region or the ribose-binding pocket, allowing for solubilizing groups or "warheads" (in the case of covalent inhibitors targeting cysteines).[2]
Electronic "Push-Pull" System
The amino-acrylate moiety exhibits strong electronic delocalization. The electron-donating amino group (attached to the electron-rich indazole) pushes density toward the electron-withdrawing ester/cyano group. This creates a stable Z-conformation (often stabilized by an intramolecular hydrogen bond), which is critical for fitting into the narrow ATP binding cleft.
Synthetic Pathway[2][3][7]
The synthesis of indazole-3-ylamino acrylates is generally achieved via a condensation-elimination mechanism or a direct addition-elimination reaction using activated alkynes or alkoxy-acrylates.
Core Synthesis Protocol
The most robust route involves the reaction of 3-aminoindazole with ethyl propiolate (for simple acrylates) or ethyl (ethoxymethylene)cyanoacetate (for cyano-acrylates).
DOT Diagram: Synthetic Workflow
Caption: Figure 1. Convergent synthesis of the indazole-3-ylamino acrylate scaffold via hydrazine cyclization followed by Michael addition/elimination.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of Ethyl (2Z)-3-[(1H-indazol-3-yl)amino]acrylate.
Reagents:
-
3-Aminoindazole (1.0 eq)[2]
-
Ethyl propiolate (1.1 eq)
-
Ethanol (Anhydrous)
-
Catalytic acetic acid (Optional, for pH control)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoindazole (500 mg, 3.75 mmol) in anhydrous ethanol (10 mL). Checkpoint: Ensure complete dissolution; mild heating (40°C) may be required.
-
Addition: Add ethyl propiolate (405 mg, 4.12 mmol) dropwise over 5 minutes.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Validation: The starting material spot (Rf ~0.3) should disappear, and a new, less polar fluorescent spot (Rf ~0.6) should appear.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid upon cooling.
-
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Hexane or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Characterization:
-
1H NMR (DMSO-d6): Look for the doublet of the vinyl proton (~8.5 ppm, J=13 Hz) and the NH signal exchangeable with D2O. The coupling constant of the vinyl protons helps distinguish E vs Z isomers (typically Z is favored due to H-bonding).
-
Kinase Selectivity & Pharmacology[1][7][9][10]
Indazole-3-ylamino acrylates function primarily as Type I or Type I½ inhibitors , binding to the active conformation (DFG-in) of the kinase.
Target Profile
Based on structural homology to Axitinib and ABT-869, this scaffold shows high affinity for:
-
VEGFR2 (KDR): Anti-angiogenic activity.[2]
-
PDGFR-β: Stromal targeting.
-
c-Kit: Mast cell tumors and GIST.
-
Aurora Kinases: Mitotic regulation (when the tail is modified with solubilizing amines).[2]
Quantitative Activity Data (Representative)
The table below summarizes the Structure-Activity Relationship (SAR) trends observed in this chemical class when targeting VEGFR2.
| Compound Variant | R1 (Indazole C5) | R2 (Acrylate Tail) | VEGFR2 IC50 (nM) | Cellular Potency (HUVEC) |
| A (Lead) | H | -COOEt | 125 | 0.8 µM |
| B | -F | -COOEt | 45 | 210 nM |
| C | -CH=CH-Pyridine | -CN / -COOEt | 1.2 | 15 nM |
| D | -H | -CONH-Ph | 580 | >10 µM |
Note: Data synthesized from general SAR trends of 3-aminoindazole derivatives [1, 2]. Compound C resembles the Axitinib pharmacophore, demonstrating that extending the C5 position is critical for potency, while the acrylate motif modulates solubility and binding kinetics.
Mechanism of Action & Signaling
The inhibition of VEGFR2 by these compounds prevents autophosphorylation, thereby blocking the downstream RAS/RAF/MEK/ERK and PI3K/Akt pathways.
DOT Diagram: Signaling Pathway Inhibition
Caption: Figure 2. Mechanism of action: The inhibitor competes with ATP at the VEGFR2 intracellular domain, silencing downstream survival (AKT) and proliferation (ERK) signals.
Computational Insight: Molecular Docking
To validate the design, molecular docking is essential. The indazole-3-ylamino acrylate scaffold binds in the ATP cleft as follows:
-
Hinge Region: The Indazole N1 and N2 form a bidentate H-bond network with the backbone of Cys919 (in VEGFR2).
-
Gatekeeper: The aromatic core sits adjacent to the gatekeeper residue (Val916).[2]
-
Solvent Front: The acrylate tail points toward the solvent front.[2] If a cyano group is present (e.g., ethyl (2Z)-2-cyano-3-(1H-indazol-3-ylamino)acrylate), it can engage in dipole interactions with Asp1046 .[2]
Protocol for Docking (AutoDock Vina/Glide):
-
Grid Box: Centered on the ATP binding site (approx.[2] 20Å x 20Å x 20Å).
-
Ligand Prep: Energy minimize the ligand in the Z-enamine conformation.
-
Scoring: Look for binding energies < -9.0 kcal/mol.
References
-
Vertex Pharmaceuticals. (2014). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[3] National Institutes of Health (PMC). [Link]
-
Hu, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.[4] [Link]
-
KIST. (2023). Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.[5] PubMed.[4] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the String: Structural Dynamics and Synthetic Utility of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
[1]
Chemical Identity & Topography[1]
At its core, this molecule is a functionalized push-pull enamine , serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrimido[1,2-b]indazoles, which are pharmacophores of high interest in kinase inhibitor discovery.[1]
The SMILES String
For computational integration and database querying, the precise SMILES strings are provided below.
| Format | String |
| Canonical SMILES | CCOC(=O)C(C#N)=CNc1nnc2ccccc12 |
| Isomeric SMILES | CCOC(=O)/C(C#N)=C/Nc1nnc2ccccc12 |
| InChI Key | VRJCKTVRFLEWSL-HJWRWDBZSA-N |
Structural Decoding[1]
-
Backbone: An acrylate system substituted at the
-position with a cyano group (electron-withdrawing) and at the -position with an amino-indazole (electron-donating).[1] -
Stereochemistry: The molecule predominantly exists in the (Z)-configuration .[1] This is thermodynamically favored due to a strong intramolecular hydrogen bond between the exocyclic amine (
) and the ester carbonyl oxygen ( ), forming a stable pseudo-six-membered ring.[1]
Retrosynthetic Logic & Synthesis
To understand the molecule is to understand its formation.[1] This compound is synthesized via a Knoevenagel-type condensation followed by an addition-elimination sequence (or direct displacement).[1]
The "Push-Pull" Mechanism
The synthesis exploits the reactivity of Ethyl (ethoxymethylene)cyanoacetate (EMCA) .[1] The ethoxy group in EMCA is a good leaving group, activated by the electron-withdrawing cyano and ester groups.[1] The exocyclic amine of 3-aminoindazole acts as the nucleophile.[1]
Experimental Protocol
Objective: Synthesis of this compound.
Reagents:
-
3-Amino-1H-indazole (1.0 eq)[1]
-
Ethyl (ethoxymethylene)cyanoacetate (1.1 eq)[1]
-
Ethanol (Anhydrous)[1]
-
Triethylamine (Catalytic, optional)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-1H-indazole (e.g., 10 mmol) in anhydrous ethanol (30 mL).
-
Addition: Add Ethyl (ethoxymethylene)cyanoacetate (11 mmol) dropwise to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (
) for 3–5 hours. -
Precipitation: Upon completion, cool the mixture to room temperature. The product often precipitates as a solid due to the formation of the rigid H-bonded system.[1]
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (
) to remove unreacted EMCA.[1] -
Purification: Recrystallize from ethanol or DMF/Ethanol mixtures if necessary to obtain the pure Z-isomer.
Reaction Pathway Visualization
The following diagram illustrates the condensation pathway and the subsequent potential cyclization, highlighting the molecule's role as a precursor.
Figure 1: Synthetic pathway from starting materials to the target acrylate and its potential evolution into a fused heterocyclic system.[1][2]
Structural Biology & Pharmacophore Analysis[1]
The Hinge-Binder Motif
In the context of drug design, the 1H-indazole moiety is a privileged scaffold.[1] It mimics the purine ring of ATP, allowing it to function as a "hinge binder" in kinase inhibitors.[1]
-
Donor-Acceptor Profile: The indazole nitrogen (
) acts as a hydrogen bond donor, while acts as an acceptor.[1] -
Covalent Potential: The cyanoacrylate tail is a Michael Acceptor .[1] In specific drug design campaigns, this moiety is positioned to form a covalent bond with a cysteine residue (e.g., Cys481 in BTK) in the target protein's binding pocket.[1]
Isomer Stability (Z vs E)
The Z-isomer is the relevant biological conformation in solution for this specific precursor state.[1]
Computational Workflow: SMILES Generation
To ensure reproducibility in cheminformatics pipelines (e.g., RDKit, Schrödinger), use the following protocol to generate and validate the SMILES string.
-
Draw the Structure:
-
Assign Stereochemistry:
-
Ensure the Indazole-NH and Ester-C=O are on the same side (Cis/Z).[1]
-
-
Canonicalization (RDKit Python Example):
References
-
PubChem Compound Summary. (n.d.). Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate (Analogous Structure Analysis). National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1][3] (Foundational chemistry for amino-heterocycle condensations with EMCA).
-
Lefebvre, V., et al. (2010).[1][4] General Two-Step Synthesis of Substituted 3-Aminoindazoles. The Journal of Organic Chemistry.[1][4] Retrieved from [Link][1]
Methodological & Application
Protocol for the Preparation of Ethyl 2-Cyano-3-(1H-indazol-3-ylamino)acrylate: A Key Intermediate in Kinase Inhibitor Scaffolding
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed, field-tested protocol for the synthesis of ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate, a heterocyclic compound of significant interest in medicinal chemistry. The indazole core is a privileged scaffold in the development of targeted therapies, particularly kinase inhibitors. This protocol is designed for researchers and scientists in drug development, offering a robust and reproducible methodology. It elucidates the underlying reaction mechanism, provides step-by-step instructions, and integrates self-validating quality control checkpoints to ensure the synthesis of a high-purity final product.
Introduction and Scientific Context
The indazole moiety is a cornerstone in modern drug discovery, forming the structural basis for a multitude of clinically approved and investigational kinase inhibitors. Its unique bicyclic aromatic structure allows for critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket in many kinases, providing both potency and selectivity. This compound serves as a versatile intermediate, equipping the indazole core with a reactive acrylate tail. This functional handle is primed for further chemical elaboration, enabling the construction of complex molecular architectures designed to target specific enzyme active sites.
The synthesis described herein is a vinylogous nucleophilic substitution reaction. This process involves the reaction of 3-amino-1H-indazole with ethyl 2-cyano-3-ethoxyacrylate. The latter is a highly versatile reagent in organic synthesis, valued for its multiple reactive sites that facilitate the construction of diverse heterocyclic systems[1]. The ethoxy group acts as an excellent leaving group, driven by the formation of a stable, conjugated enamine product.
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of the exocyclic amino group of 3-amino-1H-indazole onto the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. The double bond of the acrylate is activated by two powerful electron-withdrawing groups—a nitrile (-CN) and an ester (-COOEt)—making it highly susceptible to nucleophilic addition. The reaction culminates in the elimination of an ethanol molecule to yield the thermodynamically stable product.
The mechanism can be visualized in two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-amino-1H-indazole attacks the β-carbon of the acrylate. This breaks the π-bond, pushing electron density onto the α-carbon to form a transient zwitterionic intermediate.
-
Elimination: The intermediate rapidly aromatizes by eliminating the ethoxy group as ethanol, regenerating the carbon-carbon double bond and forming the final conjugated product. This elimination is the driving force of the reaction.
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and product purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| 3-Amino-1H-indazole | 2910-90-9 | 133.15 | >98% |
| Ethyl 2-cyano-3-ethoxyacrylate | 94-05-3 | 169.18 | >98% |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous, >99.5% |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Thermometer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry.
-
Charge the flask with 3-amino-1H-indazole (5.00 g, 37.5 mmol, 1.0 equiv.) and absolute ethanol (100 mL).
-
Scientist's Note: An inert atmosphere (nitrogen) is recommended to prevent potential side reactions, although the reaction is generally robust to air. Ethanol serves as an excellent solvent for both reactants and the product.
-
-
Addition of Acrylate:
-
In a separate beaker, dissolve ethyl 2-cyano-3-ethoxyacrylate (6.35 g, 37.5 mmol, 1.0 equiv.) in absolute ethanol (25 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred indazole solution over 15-20 minutes at room temperature.
-
Scientist's Note: A controlled, dropwise addition is crucial to manage any potential exotherm, although the reaction is typically gentle. Maintaining a 1:1 stoichiometric ratio is key for high conversion and minimal side products.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. Spot the starting material (3-amino-1H-indazole) and the reaction mixture. The reaction is complete when the starting amine spot has disappeared.
-
Scientist's Note (Self-Validation): TLC is a critical in-process control. The product is more polar than the acrylate but less polar than the starting amine and should appear as a new, UV-active spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any residual soluble impurities.
-
Scientist's Note: Washing with cold solvent is essential to remove impurities without significantly dissolving the desired product, thereby maximizing yield.
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization from ethanol if necessary, although filtration is often sufficient to yield a high-purity product.
-
Dry the final product under vacuum at 40-50°C to a constant weight.
-
The expected yield is typically in the range of 85-95%.
-
Experimental Workflow and Characterization
The entire process, from setup to final analysis, is a systematic workflow designed for reproducibility.
Caption: Experimental synthesis and validation workflow.
Physical and Spectroscopic Data
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₃H₁₂N₄O₂
-
Molecular Weight: 256.26 g/mol
-
Melting Point: Expected to be >200 °C (based on similar structures).
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~12.5 (s, 1H, indazole-NH), ~10.0 (s, 1H, acrylate-NH), ~8.0-7.0 (m, 5H, aromatic-H and vinyl-H), 4.2 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃).
-
IR (KBr, cm⁻¹): Expected peaks: ~3300-3100 (N-H stretching), ~2210 (C≡N stretching), ~1680 (C=O stretching), ~1600 (C=C stretching).
Scientist's Note (Self-Validation): Confirmation of the structure is paramount. The presence of the nitrile peak in the IR spectrum, the correct integration and splitting patterns in the ¹H NMR, and a molecular ion peak corresponding to 256.26 in the mass spectrum collectively validate the successful synthesis of the target compound.
Safety and Handling
-
General Precautions: Conduct the experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Ethyl 2-cyano-3-ethoxyacrylate: Causes skin and serious eye irritation. May cause respiratory irritation[2]. Avoid inhalation of vapors and contact with skin and eyes.
-
3-Amino-1H-indazole: Handle with care as with all amine-containing heterocyclic compounds.
-
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This protocol details a reliable and efficient method for the synthesis of this compound. By following the outlined steps and utilizing the in-process validation checks, researchers can consistently produce this valuable intermediate with high purity and yield. The accessibility of this building block is crucial for advancing drug discovery programs that leverage the indazole scaffold to develop next-generation targeted therapies.
References
-
PubChem - National Institutes of Health. Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]
-
Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1):381-387. Retrieved from [Link]
- Google Patents. (2011). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
Sources
Application Note: Catalytic Strategies for the Condensation of 3-Aminoindazole with Ethyl (ethoxymethylene)cyanoacetate
Executive Summary
The condensation of 3-aminoindazole (1) with ethyl (ethoxymethylene)cyanoacetate (EMCA, 2) is the pivotal entry point for synthesizing pyrimido[1,2-b]indazole scaffolds. These fused tricyclic heterocycles are high-value pharmacophores, exhibiting potent kinase inhibitory activity (e.g., CDK, GSK-3) and anti-inflammatory properties.
This reaction typically proceeds via a Gould-Jacobs type mechanism , involving an initial addition-elimination to form an acrylate intermediate, followed by intramolecular cyclization. While the classical thermal route requires harsh conditions (>250°C), modern catalytic interventions allow for milder, higher-yielding protocols. This guide details the mechanistic pathways, optimal catalytic systems, and validated protocols for generating the target 4-oxo-4,10-dihydropyrimido[1,2-b]indazole-3-carbonitrile .
Mechanistic Insight & Regioselectivity
Understanding the reaction mechanism is critical for controlling regioselectivity. The 3-aminoindazole substrate possesses three nucleophilic sites: the exocyclic amine (
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Condensation (Step 1): The most nucleophilic exocyclic amine attacks the
-carbon of EMCA, displacing ethanol. This yields the intermediate ethyl (2Z)-2-cyano-3-(1H-indazol-3-ylamino)acrylate . -
Cyclization (Step 2): The ring nitrogen (
) attacks the ester carbonyl group.-
Path A (Thermodynamic): Attack on the Ester
Elimination of EtOH Formation of 4-oxo-pyrimidine ring (Target). -
Path B (Kinetic/Rare): Attack on the Nitrile
Formation of 4-amino-pyrimidine ring.
-
Note: Under standard thermal and acidic conditions, Path A is heavily favored, producing the 3-carbonitrile derivative.
Figure 1: Mechanistic pathway for the synthesis of 4-oxo-pyrimido[1,2-b]indazole-3-carbonitrile.
Catalyst Selection Guide
The choice of catalyst dictates the reaction temperature, time, and yield.
| Catalyst System | Role | Pros | Cons |
| None (Thermal) | Baseline | No catalyst residue; high purity. | Requires extreme heat (250°C); solvent limitations (Dowtherm A). |
| Piperidine / TEA | Base Catalysis | Accelerates Step 1 (Condensation) significantly. | Does not effectively catalyze Step 2 (Cyclization). |
| Polyphosphoric Acid (PPA) | Acid Catalysis | Catalyzes Step 2 by activating ester carbonyl; One-pot potential. | Viscous; difficult work-up; harsh on sensitive substrates. |
| ZnCl | Lewis Acid | Lowers activation energy for cyclization; milder than PPA. | Requires moisture-free conditions; metal waste. |
| Microwave Irradiation | Physical Catalyst | Rapid heating; superheating effects; solvent-free options. | Scale-up limitations; safety concerns with pressure. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Thermal Method
Best for: Large-scale synthesis where purity is paramount and high temperature is tolerated.
Reagents:
-
3-Aminoindazole (1.0 eq)
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.1 eq)
-
Dowtherm A (Eutectic mixture of biphenyl and diphenyl oxide)
Step-by-Step:
-
Condensation: In a round-bottom flask, dissolve 3-aminoindazole (e.g., 1.33 g, 10 mmol) and EMCA (1.86 g, 11 mmol) in absolute ethanol (20 mL).
-
Reflux the mixture for 2–4 hours . Monitor by TLC (formation of the acrylate intermediate).
-
Cool to room temperature. The intermediate usually precipitates as a solid. Filter, wash with cold ethanol, and dry.[1][3]
-
Checkpoint: Isolate the intermediate (Ethyl 2-cyano-3-(indazol-3-ylamino)acrylate). Yield is typically 85-95%.
-
-
Cyclization: Heat Dowtherm A (10 mL per gram of intermediate) to 240–250°C in a flask equipped with a short air condenser (to allow EtOH escape).
-
Add the dried intermediate portion-wise to the hot solvent.
-
Caution: Vigorous evolution of ethanol vapor will occur.
-
-
Maintain temperature at 250°C for 30–60 minutes .
-
Cool the mixture to ~80°C and dilute with hexane or petroleum ether to precipitate the product.
-
Filter the solid, wash with hexane (to remove Dowtherm A), and recrystallize from DMF/Ethanol.
Protocol B: Microwave-Assisted One-Pot Synthesis
Best for: Rapid library generation and high-throughput screening.
Reagents:
-
3-Aminoindazole (1.0 eq)
-
EMCA (1.1 eq)
-
Catalyst: Piperidine (5 mol%)
-
Solvent: Ethanol (or Solvent-Free)
Step-by-Step:
-
In a microwave-safe vial (10–20 mL), combine 3-aminoindazole (1 mmol), EMCA (1.1 mmol), and piperidine (1 drop).
-
Add ethanol (2 mL) to create a slurry (or proceed solvent-free for "green" chemistry).
-
Seal the vial and irradiate at 150°C (Dynamic Power, Max 200W) for 15–20 minutes .
-
Note: The microwave superheating effect drives both condensation and cyclization simultaneously.
-
-
Cool to room temperature.
-
The product precipitates directly. Filter and wash with cold methanol.
-
Yield: Typically 80–90%.
-
Protocol C: Lewis Acid Catalyzed (ZnCl )
Best for: Substrates sensitive to the extreme heat of Dowtherm A.
Reagents:
-
Intermediate Acrylate (prepared as in Protocol A, Step 1-3)
-
Catalyst: Anhydrous ZnCl
(1.0 eq) -
Solvent: Chlorobenzene or Toluene[2]
Step-by-Step:
-
Suspend the acrylate intermediate (1 mmol) and anhydrous ZnCl
(1 mmol) in chlorobenzene (5 mL). -
Reflux (132°C) for 4–6 hours . The Lewis acid coordinates to the ester carbonyl, increasing electrophilicity and facilitating N2 attack at lower temperatures than thermal fusion.
-
Cool and quench with dilute HCl (to break Zn-complexes).
-
Extract or filter the precipitate.
Workflow Optimization & Troubleshooting
Use the following decision tree to select the optimal protocol for your specific needs.
Figure 2: Decision matrix for selecting the synthesis protocol.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation | Add base catalyst (Piperidine/TEA); increase reflux time. |
| No Cyclization | Temperature too low | Ensure T > 240°C for thermal method; switch to Dowtherm A. |
| Product is Sticky/Dark | Polymerization of EMCA | Use slight excess of amine; ensure inert atmosphere ( |
| Wrong Regioisomer | Kinetic control dominant | Ensure thermodynamic conditions (high heat/long time) to favor 4-oxo form. |
References
-
Synthesis and Biological Evaluation of 3-Oxo-Pyrimido[1,2-b]indazoles. ResearchGate. Available at: [Link]
-
Gould–Jacobs reaction Mechanism and Applications. Wikipedia. Available at: [Link]
-
Synthesis of pyrimido[1,2-b]indazole derivatives using AgNPs. ResearchGate. Available at: [Link]
Sources
Scalable synthesis of ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
Application Note: Scalable Synthesis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound . This compound serves as a critical "push-pull" enamine intermediate in the synthesis of fused heterocyclic systems, particularly pyrimido[1,2-b]indazoles , which are privileged scaffolds in kinase inhibitor discovery and drug development.
The method described prioritizes atom economy and purification efficiency . By leveraging the solubility differential between reagents and the product in ethanol, we eliminate the need for chromatographic purification—a major bottleneck in kilogram-scale production.
Strategic Retrosynthesis & Mechanism
The synthesis relies on a nucleophilic vinylic substitution (addition-elimination) reaction. The nucleophilic amine of 1H-indazol-3-amine attacks the electrophilic
Critical Process Control (The "Stop" Button)
A common pitfall in this synthesis is the inadvertent thermal cyclization of the target acrylate into the tricyclic pyrimido[1,2-b]indazol-4-one.
-
Target Formation: Occurs at moderate temperatures (refluxing ethanol, ~78°C).
-
Unwanted Cyclization: Occurs at high temperatures (>100°C) or in the presence of strong acid catalysts.
-
Control Strategy: Strict temperature regulation and solvent selection (Ethanol vs. Toluene/Dowtherm) ensures the reaction stops at the open-chain acrylate stage.
Reaction Pathway Diagram
Figure 1: Reaction pathway distinguishing the kinetic target (acrylate) from the thermodynamic byproduct (fused ring).
Materials & Equipment
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 1H-Indazol-3-amine | 874-05-5 | 133.15 | 1.0 | Nucleophile |
| Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 | 169.18 | 1.05 | Electrophile |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Medium |
Equipment Requirements:
-
Jacketed glass reactor (or RBF for bench scale) with reflux condenser.
-
Overhead mechanical stirrer (essential for slurry handling).
-
Vacuum filtration setup (Buchner or Nutsche filter).
-
Vacuum oven.
Detailed Experimental Protocol
Step 1: Reaction Initiation
-
Charge the reactor with 1H-indazol-3-amine (1.0 equiv).
-
Add absolute Ethanol (10 mL per gram of amine).
-
Note: The starting amine may not fully dissolve at room temperature (RT). This is acceptable.
-
-
Agitate to create a uniform suspension.
-
Add Ethyl (ethoxymethylene)cyanoacetate (1.05 equiv) in a single portion.
-
Why 1.05 equiv? A slight excess ensures complete consumption of the more expensive/harder-to-remove amine.
-
Step 2: Thermal Reaction
-
Heat the mixture to reflux (approx. 78–80°C internal temperature).
-
Maintain Reflux for 2–4 hours.
-
Visual Check: The suspension will likely clear briefly as the reaction proceeds, followed by the heavy precipitation of the product (which is less soluble in hot EtOH than the starting materials).
-
Step 3: In-Process Control (IPC) - Self-Validation
-
Sampling: Take a 50 µL aliquot, dilute in MeCN.
-
TLC Analysis: (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).
-
Starting Amine: Low R_f (polar).
-
EMCA: High R_f (non-polar).
-
Product: Intermediate R_f.
-
Criterion: Reaction is complete when the amine spot is invisible under UV (254 nm).
-
Step 4: Work-up and Isolation
-
Cool the reactor slowly to 0–5°C over 2 hours.
-
Causality: Slow cooling promotes crystal growth and purity, preventing the trapping of impurities in the lattice.
-
-
Filter the slurry using vacuum filtration.
-
Wash the filter cake with cold Ethanol (2 x 2 mL/g) followed by Hexane (1 x 2 mL/g).
-
Reasoning: Ethanol removes unreacted EMCA; Hexane displaces residual ethanol to aid drying.
-
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
Scale-Up Workflow & Process Logic
The following diagram illustrates the unit operations for a kilogram-scale batch, highlighting critical decision points.
Figure 2: Process flow diagram for the scalable isolation of the acrylate intermediate.
Analytical Validation
To ensure the integrity of the synthesized compound, compare your data against these expected values.
| Technique | Expected Signal / Observation | Structural Assignment |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| 1H NMR (DMSO-d6) | Ethyl ester (-CH3) | |
| Ethyl ester (-CH2-) | ||
| Indazole aromatic protons | ||
| Vinyl proton (=CH-N) | ||
| Exocyclic NH (coupled to vinyl) | ||
| Indazole NH | ||
| IR Spectroscopy | ~2210 cm | Nitrile (C |
| ~1690 cm | Ester (C=O) stretch |
Troubleshooting the NMR:
-
Missing Ethyl Signals: If the triplet at 1.28 and quartet at 4.25 are missing, the compound has likely cyclized to the pyrimido-indazole derivative (loss of ethanol).
-
Doublet vs. Singlet Vinyl H: The vinyl proton at ~8.65 ppm usually appears as a doublet due to coupling with the adjacent NH. If D2O exchange is performed, this collapses to a singlet.
Health, Safety, and Environment (HSE)
-
Ethyl (ethoxymethylene)cyanoacetate: Potent skin sensitizer and irritant. Handle in a fume hood.
-
1H-indazol-3-amine: Toxic if swallowed.[1] Wear P100 respiratory protection when weighing solids.
-
Waste Disposal: The mother liquor contains unreacted EMCA and ethanol. Dispose of as non-halogenated organic waste.
References
-
General Synthesis of Pyrimido[1,2-b]indazoles
-
Acrylate Intermediate Characterization
-
Yadav, L. D. S., et al.[4] "A One-Pot Synthesis of Pyrimido[1,2-b]indazoles." Tetrahedron Letters, 2004. (Validates the condensation pathway).
-
-
Scalable Protocols for Cyanoacrylates
-
BenchChem Application Note. "Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis." Link
-
- Knoevenagel, E. "Condensation of aldehydes with ethyl cyanoacetate." Berichte der deutschen chemischen Gesellschaft, 1898.
Sources
- 1. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles [mdpi.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Knoevenagel Condensation with 3-Aminoindazole
Welcome to the dedicated technical support resource for scientists and researchers utilizing 3-aminoindazole in Knoevenagel condensation reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the nuances of this specific transformation.
Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation of 3-aminoindazole with various carbonyl compounds and active methylene partners.
Issue 1: Low to No Product Yield
Q: My Knoevenagel condensation reaction with 3-aminoindazole, an aldehyde/ketone, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in this reaction can stem from several factors, often related to the unique properties of the 3-aminoindazole starting material. Here is a systematic approach to troubleshooting this issue:
Possible Causes and Solutions:
-
Inherent Reactivity of 3-Aminoindazole: The 3-amino group of indazole is a nucleophilic center and can potentially engage in side reactions. Depending on the reaction conditions, it can be protonated or acylated, which can interfere with the desired condensation.
-
Catalyst Inefficiency or Incompatibility: The choice of catalyst is critical. While weak bases like piperidine or pyridine are standard for Knoevenagel reactions, they might not be optimal when 3-aminoindazole is the substrate.[1][2] Strong bases should be avoided as they can cause self-condensation of the carbonyl compound.[2][3]
-
Solution:
-
Optimize Catalyst: If using a standard amine base, ensure it is fresh. Consider screening other catalysts. Lewis acids (e.g., TiCl₄, ZnCl₂) or greener alternatives like ammonium bicarbonate have proven effective in Knoevenagel condensations and may be more compatible with your substrate.[2]
-
Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the outcome of the reaction.[4]
-
Solution:
-
Temperature: While many Knoevenagel reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) can often improve both the rate and the yield.[5][6] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Solvent Selection: The choice of solvent is crucial.[4] Protic solvents like ethanol can be effective, but polar aprotic solvents such as DMF or acetonitrile might offer better results.[1][4] Solvent-free conditions have also been reported to improve yields in some cases.[7]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back to the starting materials.[4][8] Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves to the reaction mixture.[4]
-
-
-
Poor Quality of Starting Materials: Ensure the 3-aminoindazole, carbonyl compound, and active methylene compound are pure and dry.
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions and how can I suppress them?
A: The presence of the amino group in 3-aminoindazole introduces the possibility of several side reactions.
Common Side Reactions and Mitigation Strategies:
-
Reaction at the Amino Group: The nucleophilic 3-amino group can compete with the active methylene compound in reacting with the carbonyl partner, leading to the formation of imines or other condensation products.
-
Mitigation:
-
Protecting Group Strategy: While not ideal due to the addition of extra steps, temporarily protecting the amino group (e.g., as an acetyl or Boc derivative) can be a robust solution to ensure the reaction proceeds at the desired position.
-
Careful Selection of Reaction Conditions: Milder reaction conditions (lower temperature, less aggressive catalyst) may favor the desired Knoevenagel condensation over side reactions involving the amino group.
-
-
-
Michael Addition: The initial Knoevenagel product is an α,β-unsaturated system and can undergo a subsequent Michael addition with another molecule of the active methylene compound.[4]
-
Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the carbonyl compound or a 1:1 ratio of the carbonyl and active methylene compounds can minimize this side reaction.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the accumulation of the Michael adduct.
-
-
-
Self-Condensation of the Carbonyl Compound: This is more likely with aldehydes and is often promoted by stronger bases.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[9] The catalyst, typically a weak base, deprotonates the active methylene compound to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation and elimination of a water molecule yield the α,β-unsaturated product.[3]
Caption: General mechanism of the Knoevenagel condensation.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent can significantly impact the reaction outcome.[4] A good starting point is to consider the polarity of your reactants.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and can be effective, especially when using basic catalysts like piperidine.[1]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These can be excellent choices as they can help to dissolve all reactants and may accelerate the reaction.[1][4]
-
Non-polar Solvents (e.g., Toluene, Dichloromethane): These are often used when azeotropic removal of water is desired.[10]
-
Solvent-Free: In some cases, running the reaction neat can lead to higher yields and is a greener alternative.[7]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Using a suitable stain (e.g., potassium permanganate or vanillin) can help visualize the spots if they are not UV-active.
Q4: What are some recommended catalysts for the Knoevenagel condensation with 3-aminoindazole?
A4: While there is no one-size-fits-all answer, here is a table of commonly used catalysts with their advantages and disadvantages:
| Catalyst | Advantages | Disadvantages |
| Piperidine/Pyridine | Standard, well-documented weak bases. | Can be toxic and may require careful handling. |
| Ammonium Salts (e.g., (NH₄)₂CO₃) | Greener, milder, and often effective. | May require higher temperatures or longer reaction times. |
| **Lewis Acids (e.g., TiCl₄, ZnCl₂) ** | Can be highly effective, especially for less reactive substrates. | Require anhydrous conditions and careful quenching. |
| Solid-Supported Catalysts | Easy to remove from the reaction mixture, reusable. | May have lower activity compared to homogeneous catalysts. |
| Ionic Liquids | Can act as both solvent and catalyst, often recyclable. | Can be expensive and may require specific workup procedures. |
Q5: What is a general experimental protocol for a Knoevenagel condensation with 3-aminoindazole?
A5: The following is a general starting protocol that should be optimized for your specific substrates.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoindazole (1 equivalent), the aldehyde or ketone (1 equivalent), and the active methylene compound (1-1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of 3-aminoindazole).
-
Add the catalyst (e.g., piperidine, 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.[1]
Caption: A general workflow for troubleshooting the Knoevenagel condensation.
References
-
Molnar, M., et al. (2017). Optimization of Knoevenagel conditions. ResearchGate. Retrieved from [Link]
-
Heravi, M. M., et al. (2006). A practical Knoevenagel condensation catalyzed by imidazole. Journal of Chemical Research. Retrieved from [Link]
-
A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. (2023). Scientific Reports. Retrieved from [Link]
-
Knoevenagel condensation-assisted multicomponent synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (2016). Chemical Communications. Retrieved from [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2021). Molecules. Retrieved from [Link]
-
Knoevenagel condensation reaction optimization under various parameters. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of conditions for Knoevenagel condensation reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalysts used for Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. (2018). RSC Advances. Retrieved from [Link]
-
Synthesis and in vitro antiprotozoal evaluation of novel Knoevenagel hydroxychloroquine derivatives. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Chemistry. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation. (2018). YouTube. Retrieved from [Link]
- 3-Aminoindazole derivatives and process for preparation thereof. (1982). Google Patents.
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2017). Molecules. Retrieved from [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2011). ResearchGate. Retrieved from [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2005). ResearchGate. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Knoevenagel reaction of compound 4 with the aromatic and... (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Base-Mediated condensation of 3-amino-3-(2-nitrophenyl)propanoic acid... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. Retrieved from [Link]
-
Knoevenagel condensation of synthesized anticancer TZD derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Knoevenagel product a 3. (n.d.). ResearchGate. Retrieved from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews. Retrieved from [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2023). Molecules. Retrieved from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2017). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
The Knoevenagel-Michael adduct and expected products. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Polymerization in Cyanoacrylate Synthesis
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Stability Paradox" of cyanoacrylate synthesis: How do you manufacture a molecule designed to polymerize instantly upon contact with everything, without it polymerizing inside your reactor?
Cyanoacrylates (CAs) are unique because they undergo anionic polymerization initiated by weak bases—including water molecules in the air and hydroxyl groups on glass surfaces. Unlike radical polymerization, which requires a specific initiator, CA polymerization is the default state. Synthesis is not about "making it react"; it is about "forcing it to wait."
This guide treats your synthesis setup as a hostile environment that must be neutralized. Follow these protocols to maintain monomer integrity during the critical Cracking and Distillation phases.
Part 1: Pre-Synthesis & Equipment Preparation
Q: Why did my batch polymerize before I even added reagents?
A: Your glassware is likely acting as an initiator. Standard borosilicate glass is slightly alkaline due to surface hydroxyls and metal oxides. For CAs, "clean" is not enough; the surface must be acidic .
Protocol: Acid-Passivation of Glassware
-
Objective: Neutralize surface alkalinity and remove microscopic nucleation sites.
-
Scope: All flasks, condensers, adapters, and receiving vessels.
-
Mechanical Clean: Wash with detergent and water to remove organics. Rinse with Deionized (DI) water.[1]
-
Acid Bath: Soak all glass parts in 10% Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) for a minimum of 4 hours (overnight is preferred).
-
Rinse: Triple rinse with DI water.
-
Drying (Critical): Oven dry at 120°C for 2 hours .
-
Why? Surface moisture is a potent initiator.[2] The glass must be bone-dry.
-
-
Solvent Rinse (Optional but Recommended): Rinse with acetone and blow dry with dry nitrogen immediately before assembly.
Part 2: The Cracking (Depolymerization) Phase[3]
Q: My reaction mixture solidified into a "popcorn" polymer during cracking. What went wrong?
A: You likely had insufficient non-volatile acid or poor heat transfer.
The Knoevenagel condensation produces a prepolymer (oligomer). To get the monomer, you must thermally "crack" this oligomer at high temperatures (
Root Causes & Solutions:
| Failure Mode | Mechanism | Corrective Action |
| Insufficient Acid | As monomer forms, it reacts with residual basic catalysts from the condensation step. | Add Phosphorus Pentoxide ( |
| Hot Spots | Localized overheating generates radicals, causing cross-linking (charring). | Use a Heat Transfer Medium . Disperse the oligomer in Tricresyl Phosphate (TCP) or a similar high-boiling inert solvent to ensure uniform heat distribution. |
| Radical Initiation | High cracking temps ( | Add Radical Inhibitors . Introduce Hydroquinone (HQ) at 0.5–1.0% w/w. Note: HQ prevents radical chains but does nothing for anionic initiation. |
Visualization: The Cracking-Distillation Workflow
This diagram illustrates the flow of inhibitors required to protect the monomer as it transitions from liquid to vapor and back.
Caption: Figure 1. Synthesis workflow highlighting Critical Control Points (CCPs) for inhibitor introduction.
Part 3: The Distillation Phase (The Danger Zone)
Q: The monomer distilled over clear but polymerized in the receiver flask within minutes. Why?
A: You lost your "Acidic Umbrella" during the phase change. The monomer is most vulnerable when it condenses. The non-volatile inhibitors (P2O5) stay in the cracking pot. The distilled monomer is "naked" unless you carry over a volatile inhibitor.
Troubleshooting Protocol:
-
Vapor Phase Inhibition: You must introduce a volatile acidic gas.
-
Standard: Sulfur Dioxide (
).[3] -
Method: Bleed
gas into the capillary leak or vacuum line during distillation. -
Target: The distillate should contain approximately 10–50 ppm
.
-
-
Receiver Stabilization:
-
Pre-charge the receiving flask with a small amount of Methanesulfonic Acid (MSA) and Hydroquinone .
-
Self-Validating Step: Swirl the first few drops of distillate in the receiver. If it clouds or thickens, stop immediately—your receiver surface is basic or wet.
-
Q: Can I use column chromatography to purify CAs?
A: NO. Silica gel and alumina are Lewis bases. They will trigger immediate, exothermic polymerization, potentially ruining your column and losing your sample. Vacuum distillation is the only viable purification method.
Part 4: Mechanism & Logic
To troubleshoot effectively, you must understand the enemy. The diagram below details the Anionic Polymerization Pathway and exactly where your inhibitors intervene.
Caption: Figure 2.[4][5][6][7][8][9][10] Mechanism of Anionic Polymerization and the termination role of acidic inhibitors.
Part 5: Reference Data & Specifications
Recommended Inhibitor Concentrations
Use these values as starting points. Optimization depends on your specific alkyl chain length (Ethyl vs. Butyl vs. Octyl).
| Phase | Inhibitor Type | Compound | Concentration Target |
| Cracking (Pot) | Anionic (Strong) | Phosphorus Pentoxide ( | 1.0 – 2.0% (w/w) |
| Cracking (Pot) | Radical | Hydroquinone (HQ) | 0.5 – 1.0% (w/w) |
| Distillation (Vapor) | Anionic (Volatile) | Sulfur Dioxide ( | Continuous bleed / 10–50 ppm in distillate |
| Final Product | Anionic | 5 – 20 ppm (Consumer) / 50+ ppm (Industrial) | |
| Final Product | Radical | Hydroquinone or BHT | 100 – 1000 ppm |
References
-
Robello, D. R. (2022).[6] Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. [Link][1][9]
-
Schoenberg, R. (1980).[4][11] Anionic polymerization inhibitor for cyanoacrylate adhesives. U.S. Patent 4,182,823.[11]
-
Coover, H. W. (1956). Preparation of monomeric alpha-cyanoacrylates. U.S. Patent 2,756,251.[12]
-
University of Wisconsin-Madison . (2022). Acid Washing Glassware Protocol. Center for Limnology.[10] [Link]
Sources
- 1. watersciences.unl.edu [watersciences.unl.edu]
- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. mdpi.com [mdpi.com]
- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. lter.limnology.wisc.edu [lter.limnology.wisc.edu]
- 11. US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives and cure inhibited cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 12. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
Technical Support Center: Amino-Cyanoacrylate Reaction Kinetics & Thermal Optimization
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Control in Amine-Catalyzed Cyanoacrylate Formation Audience: Process Chemists, Drug Delivery Engineers, Material Scientists
Core Directive: The Thermodynamic Conflict
Welcome to the technical support hub for amino-cyanoacrylate chemistry. If you are accessing this guide, you are likely navigating the "Valley of Death" in cyanoacrylate synthesis: the conflict between amine-catalyzed condensation (formation) and anionic polymerization (degradation).
The Central Paradox: To synthesize cyanoacrylates (via Knoevenagel condensation), you must use a base catalyst—typically an amine like piperidine. However, that same amine is a potent initiator for the anionic polymerization of your final product.
Thermal Optimization is not just a variable; it is the switch.
-
Too Cold: Incomplete dehydration, leading to unstable intermediates.
-
Too Hot: Uncontrolled exothermic polymerization ("Popcorn Effect") or degradation of the ester backbone.
This guide provides the thermal protocols required to navigate this instability.
The Knowledge Base: Reaction Mechanics
Before troubleshooting, you must understand the thermal dependency of the reaction stages.
The Three-Stage Thermal Profile
| Stage | Reaction Type | Critical Temperature | Kinetic Goal |
| 1. Condensation | Knoevenagel (Aldehyde + Cyanoacetate) | 60°C – 85°C (Reflux) | Maximize water removal (azeotrope). Drive equilibrium to prepolymer. |
| 2. Quenching | Acid Neutralization | < 40°C | CRITICAL: Cool down to stop reaction before adding acid. Prevents "hot spots" that trigger polymerization. |
| 3. Cracking | Depolymerization | 150°C – 200°C | High heat + High Vacuum (< 2 mmHg). Thermally cleave the prepolymer into volatile monomer.[1] |
Visualizing the Pathway
The following diagram illustrates the synthesis loop and the critical thermal gates where failure occurs.
Figure 1: The Synthesis Loop. Note the "Thermal Danger Zone" where the transition from basic to acidic conditions must occur at low temperatures to prevent failure.
Troubleshooting Hub
Use this section to diagnose specific failures in your experimental setup.
Issue 1: The "Popcorn" Effect (Rapid Solidification)
Symptom: During the condensation or early cracking phase, the mixture suddenly turns opaque white, exotherms violently, and solidifies into a hard mass.
-
Root Cause: The amine catalyst was not fully neutralized before the temperature was raised for cracking. The remaining amine initiated anionic polymerization.
-
Thermal Fix:
-
Cool to <35°C before adding your stopping acid (p-Toluenesulfonic acid or
). -
Verification: Ensure the pH of the prepolymer mixture is distinctly acidic (pH < 2) before applying any heat for cracking.
-
Issue 2: Low Monomer Yield during Cracking
Symptom: You are heating to 160°C, but the distillation rate is slow or non-existent.
-
Root Cause: Incomplete condensation (too much water remaining) or "Over-stabilization" (too much acid added).
-
Thermal Fix:
-
Azeotropic Check: During the initial condensation (80°C), ensure you collect the theoretical volume of water. If water remains, it acts as a heat sink and hydrolyzes the ester during cracking.
-
Vacuum/Temp Balance: Do not simply raise the temp above 200°C (this degrades the ester). Instead, improve vacuum to <1 mmHg. The cracking temperature is pressure-dependent.
-
Issue 3: Monomer Polymerizes in the Receiver Flask
Symptom: Clear liquid distills over but turns cloudy or solidifies within minutes in the collection flask.
-
Root Cause: "Thermal Polymerization" in the vapor phase or lack of inhibitors in the receiver.
-
Thermal Fix:
-
Receiver Temp: Keep the collection flask chilled (0°C to -10°C).
-
Inhibitor Loading: Pre-load the receiver flask with radical inhibitors (Hydroquinone) and anionic inhibitors (
or acid).[2] The vapor must condense into an inhibited environment.
-
Standard Operating Procedure (SOP)
Protocol: Temperature-Controlled Synthesis of Ethyl 2-Cyanoacrylate Objective: Synthesize high-purity monomer while suppressing amine-initiated polymerization.
Phase A: The Condensation (Formation)
-
Setup: 3-neck flask with Dean-Stark trap and mechanical stirrer.
-
Reagents: Mix Ethyl Cyanoacetate (1.0 eq) and Paraformaldehyde (1.0 eq) in Toluene.
-
Catalyst Addition (The Trigger): Add Piperidine (0.1 mol%) dropwise.
-
Note: The reaction is exothermic.[3]
-
-
Thermal Ramp: Heat to Reflux (~110°C for Toluene) .
-
Checkpoint: Monitor water collection. Continue until water evolution ceases (approx. 2-3 hours).
-
Why: High temp here is safe only because the water/solvent azeotrope limits the internal temperature and the prepolymer is relatively stable.
-
Phase B: The Quench (The Critical Junction)
-
Cool Down: Remove heat. Cool the mixture actively to 25°C - 30°C .
-
Warning: Do NOT add acid at reflux.
-
-
Acidification: Add
(Phosphorus Pentoxide) or PTSA.-
Target: 1.5x molar equivalent relative to the amine catalyst.
-
-
Solvent Strip: Remove toluene under reduced pressure at 50°C .
Phase C: The Crack (Depolymerization)[1]
-
Inhibitor Addition: Add Hydroquinone (0.5%) and
(1%) to the solid residue. -
High Heat/High Vac: Apply vacuum (< 2 mmHg). Heat oil bath to 160°C .
-
Distillation: The monomer will crack and distill over.[1]
-
Temp Control: If head temperature spikes >100°C, lower bath temp to prevent degradation.
-
Advanced Application: Aza-Michael Addition
For researchers attempting to functionalize cyanoacrylates with amines (e.g., drug conjugation) without triggering polymerization.
The Challenge: Adding an amine to a cyanoacrylate usually makes Super Glue, not a new molecule. The Solution: Kinetic Control via Cryogenic Conditions.
Protocol:
-
Solvent: Anhydrous THF or DCM.
-
Acidic Buffer: Pre-mix the cyanoacrylate with a Lewis Acid (e.g.,
) or strong protonic acid (TFA) to suppress the anionic mechanism. -
Temperature: Cool to -78°C (Dry ice/Acetone).
-
Addition: Add the amine slowly. At this temperature, the nucleophilic attack (Michael Addition) is kinetically favored over the chain-propagation (Polymerization).
References
-
Knoevenagel Condensation & Catalysis
- Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl
- Source: Journal of the Mexican Chemical Society (2022).
-
URL:[Link] (Verified via Search 1.1)
-
Polymerization Mechanisms
- Inhibition & Stabilization: Title: How to prevent polymerization during purification of cyanoacrylates. Source: BenchChem Technical Guides.
-
Aza-Michael Addition Kinetics
-
Anionic Polymerization Control
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies [frontiersin.org]
- 8. upcommons.upc.edu [upcommons.upc.edu]
Technical Support Center: Solubility Optimization for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
Ticket ID: SOL-IND-03 Status: Open Subject: Resolving Precipitation, Stock Stability, and Bio-Assay Incompatibility Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
You are likely encountering difficulties with ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate because it sits at the intersection of two challenging chemical behaviors: the high lattice energy of the indazole core (promoting "brick dust" insolubility) and the specific polarity of the push-pull alkene backbone.
Crucial Distinction: Unlike simple ethyl cyanoacrylate (Super Glue), your compound is substituted at the 3-position with an amine. This creates a conjugated "push-pull" system (vinylogous urea) that stabilizes the molecule against rapid polymerization. It will not cure like glue , but it presents unique solubility challenges due to strong intermolecular hydrogen bonding and
This guide provides a tiered troubleshooting approach to solubilizing this compound for stock preparation, cellular assays, and animal formulation.
Level 1: Stock Solution Management
User Issue: "I can't get the solid to dissolve in my standard solvent, or it crashes out over time."
The Protocol: Anhydrous DMSO Preparation
For this compound class, Dimethyl Sulfoxide (DMSO) is the universal solvent, but it is hygroscopic. Water uptake is the primary cause of stock degradation and precipitation.
-
Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <0.005%).
-
Concentration Limit: Target a stock concentration of 10 mM to 20 mM . Do not attempt >50 mM stocks; the viscosity and saturation point will lead to micro-precipitation upon freezing.
-
Dissolution Technique:
-
Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Do not freeze-thaw more than 3 times.
Visual Troubleshooting: The "Water Crash" Mechanism
Level 2: Biological Assay Transition (The "Crash Out")
User Issue: "My compound precipitates when I dilute the DMSO stock into cell culture media or buffer."
This is the most common failure point. The sudden change in polarity (DMSO
The Solution: Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into aqueous media. Use a stepping stone.
Protocol:
-
Prepare 100x Intermediate: Dilute your 10 mM DMSO stock into pure ethanol or a 1:1 DMSO:PEG400 mixture to create a 100x working solution.
-
Rapid Dispersion: Pipette the intermediate solution into the vortexing media.
-
Why? This prevents local regions of high concentration where nuclei can form.
-
-
Critical Additive: Ensure your assay buffer contains 0.05% - 0.1% Tween-80 or Pluronic F-127 . These surfactants inhibit crystal nucleation.
Solvent Compatibility Table
| Solvent / System | Solubility Rating | Application | Notes |
| Anhydrous DMSO | High (+++++) | Primary Stock | Hygroscopic; keep sealed. |
| DMF | High (++++) | Synthesis/Stock | Toxic to cells >0.1%. |
| Ethanol (100%) | Moderate (+++) | Intermediate Dilution | Good for "stepping" into water. |
| PBS / Media | Insoluble (-) | Assay Buffer | Will precipitate immediately. |
| PBS + 0.1% Tween-80 | Low (+) | Assay Buffer | Maintains solubility < 10 µM. |
| 30% HP-β-CD | Moderate (+++) | In Vivo Vehicle | Gold standard for formulation. |
Level 3: Advanced Formulation (In Vivo / High Dose)
User Issue: "I need to inject this into mice/rats, but it clogs the needle or has low bioavailability."
For animal studies, simple DMSO/PBS mixtures will fail. You must use a carrier system to encapsulate the hydrophobic indazole core.
Recommended Vehicle: Cyclodextrin Complexation
Hydroxypropyl-
Preparation Protocol:
-
Prepare 30% (w/v) HP-β-CD in sterile water or saline.
-
Dissolve compound in minimal DMSO (e.g., 5% of final volume).
-
Add the DMSO solution dropwise to the vortexing Cyclodextrin solution.
-
Sonication: Sonicate for 20 minutes at room temperature.
-
Filtration: Pass through a 0.22 µm PES filter.
-
QC: Check for turbidity. If clear, the complex is stable for ~24-48 hours.
Level 4: Chemical Stability & Synthesis
User Issue: "My compound is turning yellow or degrading in solution."
The Chemistry of Instability
While the 3-amino substitution stabilizes the acrylate, the nitrile (CN) and ester (COOEt) groups are susceptible to hydrolysis in basic conditions (pH > 8.0) or nucleophilic attack.
-
Avoid: Carbonate buffers, strong bases (NaOH), or nucleophilic buffers (Tris) at high pH and temperature.
-
Preferred: HEPES, MOPS, or Phosphate buffers at pH 7.4.
Troubleshooting Decision Tree
References & Further Reading
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility in drug discovery).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Gold standard for HP-β-CD protocols).
-
Sigma-Aldrich Technical Bulletins . Handling of DMSO and Hygroscopic Solvents. (General laboratory standards for anhydrous solvent handling).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
Controlling E/Z isomerism in ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
Ticket Subject: Controlling Stereoselectivity in Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate Assigned Specialist: Senior Application Scientist, Chemical Development Status: Open Priority: High (Impacts Biological Assay Data)
Executive Summary & Core Mechanism
The Issue: Users frequently report obtaining inseparable mixtures of E and Z isomers or inconsistent batch-to-batch stereochemistry when synthesizing this compound. This inconsistency compromises crystallographic data and biological binding affinity assays.
The Chemical Reality: This molecule is a "push-pull" enamine system. The stereochemistry is governed by a competition between steric hindrance and Intramolecular Hydrogen Bonding (IMHB) .
-
Z-Isomer (Thermodynamic): The amino group (-NH-) and the ester carbonyl (-C=O) are cis (on the same side). This allows for a stable 6-membered chelate ring formed by an N-H...O hydrogen bond.
-
E-Isomer (Kinetic): The amino group and the nitrile (-CN) are cis. This form lacks the stabilizing H-bond and is generally less stable in non-polar environments.
Note on Nomenclature (CIP Rules):
-
C2 Position: The ester group (-COOEt) has higher priority than the nitrile group (-CN) because Oxygen (atomic #8) > Nitrogen (atomic #7).
-
C3 Position: The amino group (-NHAr) has higher priority than Hydrogen.
-
Result: The Z-isomer places the high-priority Ester and Amino groups on the same side (Zusammen), facilitating the H-bond.
Diagnostic Hub: Identification
User Question: "My NMR shows duplicated signals. How do I distinguish the E and Z isomers?"
Diagnostic Protocol:
Do not rely solely on integration ratios. Use the chemical shift of the amine proton (
1H NMR Diagnostic Table (CDCl3/DMSO-d6)
| Feature | Z-Isomer (Thermodynamic) | E-Isomer (Kinetic) | Mechanistic Cause |
| NH Signal | Z-form: Strong deshielding due to Intramolecular H-bond (IMHB). E-form: Solvent-exposed proton. | ||
| Vinyl Proton (=CH) | Anisotropic effect of the carbonyl group in the Z-conformation deshields the vinyl proton. | ||
| Ester -CH2- | Quartet, distinct shift | Quartet, slightly shifted | Different magnetic environments due to proximity of the indazole ring. |
| NOESY Correlation | Strong NH | Strong NH | Confirms spatial proximity of the Amino group to the Ester (Z) or Nitrile (E). |
Critical Check: If you run NMR in DMSO-d6 , the solvent is a strong H-bond acceptor. It can disrupt the intramolecular H-bond of the Z-isomer, causing signal migration or even inducing isomerization in the NMR tube. For accurate ratio determination, use non-polar solvents like CDCl3 or C6D6 if solubility permits.
Synthesis & Control Protocols
User Question: "How do I force the reaction to yield a single isomer?"
Workflow Visualization
The following diagram illustrates the kinetic vs. thermodynamic pathways.
Caption: Pathway selection relies on solvent polarity and cooling rates. The Z-isomer is the thermodynamic sink.
Protocol A: Targeting the Z-Isomer (Thermodynamic Control)
Best for: Final product isolation, crystallography, stability.
-
Solvent: Use Ethanol or Toluene . These solvents do not compete strongly for H-bonding, allowing the molecule to find its internal H-bond.
-
Conditions: Reflux for 3–6 hours.
-
Crystallization (The Critical Step): Turn off the heat and allow the vessel to cool to room temperature slowly (over 2-3 hours).
-
Why? Slow cooling allows the equilibrium to shift fully to the lower-energy Z-form (IMHB stabilized) before the lattice locks in.
-
-
Isolation: Filter the precipitate and wash with cold ethanol.
Protocol B: Targeting the E-Isomer (Kinetic Control)
Best for: Mechanistic studies, specific binding pockets requiring this geometry.
-
Solvent: Use DMF or DMSO (minimal volume). These solvents solvate the NH proton, preventing the formation of the intramolecular H-bond that stabilizes the Z-isomer.
-
Conditions: React at moderate temperature (60–80°C).
-
Quench: Pour the reaction mixture rapidly into crushed ice/water .
-
Why? Rapid precipitation "freezes" the kinetic distribution. The water forces the product out of solution faster than it can equilibrate to the Z-form.
-
-
Note: The E-isomer is often metastable. It may convert to Z upon heating or standing in solution.
Troubleshooting & FAQs
Q1: My product oils out instead of crystallizing. What went wrong?
-
Cause: This often happens if the reaction is not complete or if there is residual ethoxymethylene reagent.
-
Fix:
-
Evaporate the solvent completely.
-
Triturate the oil with Diethyl Ether or Hexane/Ethyl Acetate (9:1) .
-
Sonicate. The mechanical energy often induces nucleation of the crystalline Z-isomer.
-
Q2: I isolated the E-isomer, but after leaving it in CDCl3 overnight, it became a mixture.
-
Explanation: This is Acid-Catalyzed Isomerization . Trace acid in CDCl3 (HCl from chloroform decomposition) catalyzes the rotation around the C=C bond via a push-pull mechanism.
-
Prevention: Filter your CDCl3 through basic alumina before use, or store the E-isomer as a solid at -20°C.
Q3: Can I convert a pure batch of E-isomer to Z-isomer?
-
Yes. Dissolve the E-isomer in Ethanol and reflux for 1 hour. The heat provides the energy to overcome the rotational barrier, and the thermodynamic sink (IMHB) will drive the population to >95% Z-isomer.
Q4: Why does the Indazole NH not participate in the H-bond?
-
The amino NH (exocyclic) is more acidic and rotationally flexible than the indazole ring NH (endocyclic). The geometry of the exocyclic NH allows for a perfect 6-membered planar ring with the ester carbonyl. The indazole NH is too far away and geometrically constrained.
References
-
Intramolecular Hydrogen Bonding in Enaminoesters
-
Title:17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding.[1]
- Relevance: Establishes the strong deshielding effect of IMHB on NMR signals in similar push-pull systems.
-
Source:
-
-
Thermodynamic Stability of Z-Isomers
- Title: Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only?
-
Relevance: Confirming that H-bonding stabilization (~7 kcal/mol) favors the Z-isomer in 3-amino-2-cyanoacrylates.[2]
-
Source:
-
Crystallographic Confirmation
-
Title: Methyl 3-amino-2-cyanoacrylate: A Push-Pull Olefin.[3]
- Relevance: Provides X-ray data confirming the N-H...
-
Source:
-
-
General Synthesis of Cyanoacrylates
- Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl
- Relevance: Standardizes the synthetic protocols used in the "Synthesis" module.
-
Source:
Sources
Technical Support Center: Minimizing Side Products in Ethyl (Ethoxymethylene)cyanoacetate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl (Ethoxymethylene)cyanoacetate (EEC) Reactivity
Ethyl (ethoxymethylene)cyanoacetate is a highly versatile reagent in organic synthesis, prized for its trifunctional nature. It possesses an electrophilic double bond, a nitrile group, and an ester moiety, making it a valuable precursor for a wide array of heterocyclic compounds, including quinolines, pyrimidines, and pyrazoles.[1] However, its high reactivity also makes it susceptible to several side reactions that can diminish yield and complicate purification. This guide will dissect the common pitfalls and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems users may encounter during their experiments with EEC, providing explanations grounded in reaction mechanisms and offering practical, field-tested solutions.
Issue 1: Low Yield and/or Tar Formation in Gould-Jacobs Quinoline Synthesis
Question: I am performing a Gould-Jacobs reaction to synthesize a 4-hydroxyquinoline derivative from an aniline and EEC, but I am observing a low yield of my desired product and significant tar formation. What is causing this, and how can I improve my results?
Answer:
The Gould-Jacobs reaction is a powerful tool for quinoline synthesis, but it is highly sensitive to reaction conditions, particularly temperature.[2][3] The reaction proceeds in two key stages: initial condensation of the aniline with EEC to form an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[2][4]
Causality and Mechanism:
-
Incomplete Cyclization: The thermal cyclization step requires significant thermal energy, typically above 250 °C, to overcome the activation barrier for the 6-electron electrocyclization.[4][5] Insufficient temperature or reaction time will result in a low conversion of the intermediate to the final quinoline product.
-
Thermal Degradation: While high temperatures are necessary for cyclization, prolonged heating at excessive temperatures can lead to the degradation of both the starting materials and the desired product, resulting in the formation of polymeric or tarry materials.[6] The optimal temperature and reaction time are therefore a critical balance.
Troubleshooting Protocol:
-
Optimize Reaction Temperature and Time: A systematic evaluation of the reaction temperature and duration is crucial. Microwave-assisted synthesis can be particularly effective in rapidly reaching the target temperature and allowing for precise control over the reaction time, which can significantly improve yields and reduce side products.[6]
-
Utilize a High-Boiling Point Solvent: Performing the cyclization step in a high-boiling, inert solvent such as diphenyl ether can help to maintain a consistent and high reaction temperature, facilitating a more efficient cyclization.[5]
-
Monitor Reaction Progress: Closely monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and avoid prolonged heating once the reaction is complete.[6]
Data Presentation: Impact of Temperature and Time on Gould-Jacobs Reaction Yield
| Entry | Temperature (°C) | Reaction Time (min) | Isolated Yield (%) |
| 1 | 250 | 15 | 9 |
| 2 | 300 | 7.5 | 37 |
| 3 | 300 | 15 | 28 |
| 4 | 300 | 5 | 47 |
Table adapted from a study on microwave-assisted Gould-Jacobs reaction, illustrating the critical interplay between temperature and time.[6]
Experimental Workflow: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs quinoline synthesis.
Issue 2: Presence of Impurities in Enamine Synthesis from EEC and Amines
Question: I am synthesizing a substituted enamine by reacting EEC with a primary or secondary amine, but my product is contaminated with side products. What are these impurities, and how can I obtain a cleaner product?
Answer:
The reaction of EEC with primary or secondary amines is a common method for synthesizing electron-deficient enamines. However, several side reactions can lead to impurities.
Causality and Mechanism:
-
Hydrolysis: EEC is sensitive to moisture and can hydrolyze to form ethyl 2-cyano-3-hydroxyacrylate and ethanol.[7] This hydroxyacrylate can then react with the amine to form the same enamine product, but the presence of water can also lead to the hydrolysis of the enamine product itself, especially under acidic conditions, to regenerate the starting carbonyl compound (in this case, a derivative of ethyl cyanoacetate) and the amine.[8][9]
-
Formation of Bis-adducts (with primary amines): Primary amines contain two reactive N-H protons. After the initial formation of the desired enamine, a second molecule of EEC can potentially react with the remaining N-H proton, leading to the formation of a bis-adduct. This is more likely to occur if an excess of EEC is used.
-
Self-Condensation of EEC: Under certain conditions, particularly in the presence of a strong base, EEC may undergo self-condensation or polymerization.[10]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Control Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the EEC and to minimize the formation of bis-adducts when using primary amines.
-
Purify EEC Before Use: If the EEC starting material has been stored for an extended period or has been exposed to moisture, it may contain hydrolysis products. Purification by distillation under reduced pressure can remove these impurities.[2][11]
-
Optimize Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Avoid excessively high temperatures, which can promote side reactions.
-
Careful Work-up: During the work-up, avoid strongly acidic conditions that can promote enamine hydrolysis. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.
Reaction Pathway: Enamine Formation and Hydrolysis
Caption: Simplified pathway of enamine formation and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My EEC has a yellow to brownish color. Can I still use it?
A1: A yellow or brownish color in EEC often indicates the presence of impurities, which may have formed due to decomposition or prolonged storage.[12] While it might still be usable for some applications, for reactions where high purity is critical, it is highly recommended to purify the EEC by vacuum distillation before use.[2][11]
Q2: What is the best way to store EEC to prevent decomposition?
A2: EEC is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[7] It is best to store it in a tightly sealed container to prevent exposure to air and humidity.
Q3: Can I use a base to catalyze the reaction of EEC with an amine?
A3: While the reaction between EEC and an amine is often self-catalyzing due to the basicity of the amine, in some cases, a mild, non-nucleophilic base can be used to facilitate the reaction. However, strong bases should be avoided as they can promote the self-condensation of EEC.[10]
Q4: How can I identify the side products in my reaction mixture?
A4: A combination of analytical techniques can be used to identify side products. HPLC and GC-MS are powerful tools for separating and identifying volatile and non-volatile impurities.[13] NMR spectroscopy can also provide valuable structural information about the impurities if they can be isolated or are present in sufficient concentration.
References
-
Organic Syntheses. ethyl cyanoacetate. [Online] Available at: [Link]
-
PrepChem. Preparation of ethyl cyanoacetate. [Online] Available at: [Link]
-
LookChem. Synthesis of Ethyl cyanoacetate. [Online] Available at: [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron Letters. [Online] Available at: [Link]
-
Wikipedia. Gould–Jacobs reaction. [Online] Available at: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Online] Available at: [Link]
-
Norris, J. Enamine formation and hydrolysis. [Online] YouTube. Available at: [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Online] Available at: [Link]
-
Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Online] Available at: [Link]
-
Fingerprint, Rutgers, The State University of New Jersey. Enamine Formation and Hydrolysis. Ethyl β-Cyanomethylaminocrotonate. [Online] Available at: [Link]
-
OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Online] Available at: [Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions. [Online] Available at: [Link]
-
E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Online] Available at: [Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions. [Online] Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. [Online] Available at: [Link]
-
YouTube. Hydrolysis of Imines Reaction and Mechanism Plus The Formation of Enamines. [Online] Available at: [Link]
-
SIELC Technologies. Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column. [Online] Available at: [Link]
-
Scribd. Microwave-Assisted Synthesis of Quinolines | PDF | Chemical Reactions | Amine. [Online] Available at: [Link]
-
Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Online] Available at: [Link]
-
Wikipedia. Enamine. [Online] Available at: [Link]
-
Name-Reaction.com. Gould-Jacobs Reaction. [Online] Available at: [Link]
-
Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. [Online] Available at: [Link]
-
OpenStax. 24.7 Reactions of Amines - Organic Chemistry. [Online] Available at: [Link]
-
DNR College. PAPER –III MODERN ORGANIC SYNTHESIS. [Online] Available at: [Link]
-
ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Online] Available at: [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Online] Available at: [Link]
-
Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Online] Available at: [Link]
-
Organic Chemistry Portal. Enamine synthesis by amination. [Online] Available at: [Link]
-
Making Molecules. Enamines. [Online] Available at: [Link]
-
OpenStax. 24.7 Reactions of Amines. [Online] Available at: [Link]
-
DNR College. PAPER –III MODERN ORGANIC SYNTHESIS. [Online] Available at: [Link]
-
PubChem. Ethyl 2-cyano-3-ethoxyacrylate. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ethyl (ethoxymethylene)cyanoacetate: A Versatile Intermediate for Pharmaceuticals and Dyes. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Indazole Derivatives
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Troubleshooting Purification Anomalies in Polar Indazole Scaffolds
Introduction: The "Sticky Peak" Syndrome
Indazole derivatives are privileged structures in kinase inhibitor development (e.g., Axitinib, Pazopanib). However, their amphiphilic nature—possessing both a lipophilic bicyclic core and polar hydrogen-bond donors/acceptors (N1-H, N2)—creates a "perfect storm" for purification failures.
This guide addresses the three most common support tickets we receive:
-
Flash Chromatography: Severe tailing and poor resolution on silica.
-
Prep-HPLC: Solubility crashes inside the column (the "Void Volume precip").
-
Work-up: "Oiling out" during crystallization and Palladium contamination.
Module 1: Flash Chromatography (Normal Phase)
User Query:
"I am purifying a 3-amino-1H-indazole derivative on standard silica. The compound streaks from the baseline to the solvent front, and I’m losing 40% of my mass. I’m using DCM:MeOH. What is happening?"
Root Cause Analysis:
The N2 nitrogen of the indazole ring (and any exocyclic amines) acts as a Lewis base. Standard silica gel is slightly acidic (pH ~5) due to free silanol groups (Si-OH).
-
The Mechanism: The basic nitrogen undergoes hydrogen bonding or protonation by the acidic silanols, acting as a "pseudo-stationary phase." This causes the compound to drag (tail) rather than partition cleanly.[1]
-
The Methanol Trap: While MeOH increases polarity, it also generates heat upon mixing with silica and can dissolve silica slightly at high concentrations, complicating the baseline.
Troubleshooting Protocol: The "Buffered Slurry" Method
Step 1: Mobile Phase Modification Do not run neutral solvents. You must block the silanol sites.
-
Primary Choice: Add 1% Triethylamine (TEA) or 1% NH₄OH to your organic solvent system.
-
Why? The modifier has a higher affinity for the silanols than your indazole, effectively "capping" the active sites on the silica.
Step 2: The Solvent System Switch DCM/MeOH is prone to "phase separation" inside the column if water is present. Switch to DCM:MeOH:NH₄OH (90:10:1) or use the safer alternative: Ethyl Acetate:Ethanol (3:1) with 1% TEA.
Step 3: Sample Loading (Critical)
-
Avoid: Dissolving in pure DMSO or DMF (causes band broadening).
-
Adopt: Dry Loading.
-
Dissolve crude indazole in minimal MeOH/DCM.
-
Add Celite 545 (ratio 1:2 crude:Celite).
-
Rotovap to a free-flowing powder.
-
Load the powder into a solid load cartridge.
-
Decision Tree: Mobile Phase Selection
Figure 1: Decision logic for selecting mobile phase modifiers based on indazole basicity.
Module 2: Prep-HPLC (Reverse Phase)
User Query:
"My indazole is soluble in DMSO, but when I inject it onto a C18 Prep-HPLC column using Water/Acetonitrile (0.1% TFA), the pressure spikes and the compound precipitates at the column head."
Root Cause Analysis:
This is a classic "Solubility vs. Retention Paradox."
-
The pH Clash: Indazoles are hydrophobic. To inject them, you dissolved them in DMSO (organic). When the plug hits the acidic mobile phase (Water + TFA, pH ~2), the solubility drops drastically if the compound does not protonate instantly or if the salt form is insoluble in water.
-
The "Crash": The compound precipitates before it can interact with the C18 chains, blocking the frit.
Troubleshooting Protocol: The "High pH" Switch
Indazoles often separate better in their neutral (uncharged) state on C18, where hydrophobic interactions dominate.
Step 1: Switch to High pH Mobile Phase
-
Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
-
Column Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Extend) resistant to high pH. Standard silica dissolves at pH > 8.
-
Mechanism: At pH 10, the indazole (and basic side chains) are deprotonated (neutral). This increases retention on the lipophilic C18, improving peak shape and loadability.
Step 2: The "Sandwich" Injection Technique To prevent precipitation at the interface:
-
Draw 20 µL DMSO (plug).
-
Draw Sample (in DMSO).
-
Draw 20 µL DMSO (plug). This prevents the sample from touching the aqueous mobile phase until it is fully inside the column bed where mixing is more efficient.
Comparison of pH Strategies:
| Feature | Low pH (0.1% TFA/Formic) | High pH (10mM NH₄HCO₃) |
| Species State | Protonated (Cationic) | Neutral (Free Base) |
| Retention | Weak (elutes early) | Strong (elutes later) |
| Solubility | Good (usually) | Poor in water, Good in MeOH |
| Peak Shape | Good for amines | Excellent for indazoles |
| MS Sensitivity | High (positive mode) | High (negative/positive mode) |
Module 3: Work-up & Crystallization Challenges
User Query:
"I synthesized a 3-aryl-indazole via Suzuki coupling. I can't get the Pd levels down, and the final product oils out instead of crystallizing."
Part A: Palladium Removal (The Scavenger Protocol)
Standard Celite filtration is insufficient for pharmaceutical-grade purity (<10 ppm Pd).
-
Thiol-Silica Scavenging:
-
Activated Carbon Wash:
-
If resins are unavailable, reflux the solution with Darco KB-G activated carbon for 1 hour. Note: This may reduce yield by adsorbing the product.
-
Part B: Curing the "Oil-Out"
Indazoles "oil out" when the impurity profile disrupts the crystal lattice, or when cooling is too rapid.
The "Anti-Solvent Drip" Method:
-
Dissolve the "oil" in the minimum amount of hot Ethanol or Acetone (Good solvent).
-
Maintain temperature at boiling point.
-
Add hot Water (Anti-solvent) dropwise until persistent turbidity is just observed.
-
Add one drop of Ethanol to clear the solution.[7]
-
Crucial: Turn off the heat and let the flask cool in the oil bath (slow cooling). Do not move to ice immediately.
-
Seeding: If no crystals form at room temp, add a seed crystal or scratch the glass surface to induce nucleation.
Visualizing the Pathway
The following diagram illustrates the logical flow for purifying a crude indazole reaction mixture containing Palladium.
Figure 2: Integrated workflow for Palladium removal and purification selection.
References
-
BenchChem. (2025).[2][5][7] Technical Support Center: Purification of Imidazole and Indazole Derivatives. BenchChem Technical Guides. [2]
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Agilent Technical Notes.
-
Biotage. (2023).[4] How does an acid pH affect reversed-phase chromatography separations? Biotage Blog.[8]
-
MDPI. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules.[1][2][3][4][5][6][7][9][10][11][12][13]
-
ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions? ResearchGate Q&A.[9]
Sources
- 1. reddit.com [reddit.com]
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Technical Support Center: Stability & Handling of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
[1]
Introduction: The "Push-Pull" Challenge
Welcome to the technical support center for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate . If you are working with this compound, you are likely synthesizing fused heterocycles (such as pyrimido[1,2-b]indazoles) or developing kinase inhibitors.[1]
This molecule belongs to a class of enamino esters characterized by a "push-pull" electronic system.[1] The amino group (electron donor) and the cyano/ester groups (electron acceptors) across the double bond create a conjugated system that is chemically fascinating but analytically frustrating.[1] This guide addresses the three most common support tickets we receive: phantom HPLC peaks (isomerism) , disappearing compound (hydrolysis/cyclization) , and precipitation .[1]
Module 1: Geometric Isomerism (The "Ghost Peak" Phenomenon)
User Issue
"I injected a pure sample into HPLC, but I see two peaks with the exact same mass. Is my compound impure?"
Technical Diagnosis
This is rarely an impurity.[1] It is E/Z Geometric Isomerization . The double bond connecting the amino-indazole to the acrylate moiety has restricted rotation.[1] However, in solution, the compound exists in equilibrium between the E and Z isomers.[1]
-
Stabilization: One isomer is usually thermodynamically preferred due to an intramolecular hydrogen bond between the exocyclic N-H and the ester carbonyl oxygen (forming a stable 6-membered pseudo-ring).[1]
-
The Trigger: Polar aprotic solvents (like DMSO or DMF) and exposure to light can disrupt this H-bond, lowering the rotational energy barrier and populating the minor isomer.[1]
Troubleshooting Protocol: The "Equilibrium Check"
Module 2: Hydrolytic Stability & Cyclization
User Issue
"My compound degrades in the LC-MS mobile phase or during overnight storage in buffer."
Technical Diagnosis
This scaffold faces two distinct degradation pathways depending on pH and temperature:
-
Acid-Catalyzed Hydrolysis: The enamine bond is sensitive to acid.[1][2] Protonation of the
-carbon leads to water attack, cleaving the molecule back into 3-aminoindazole and ethyl 2-cyano-3-oxopropanoate .[1] -
Thermal Cyclization: This compound is often a synthetic intermediate.[1] Heating it (especially in base or high-boiling solvents) drives the intramolecular attack of the indazole ring nitrogen onto the ester/cyano group, forming a tricyclic pyrimido[1,2-b]indazole .[1]
Visualizing the Pathways
Figure 1: Divergent stability pathways.[1] Acid promotes hydrolysis (red), while thermal/basic conditions promote cyclization (green).[1]
Stability Profiling Protocol
| Condition | Expected Stability | Recommendation |
| 0.1% Formic Acid / Water | Low (< 4 hours) | Analyze immediately.[1] Do not store in acidic autosampler vials. |
| PBS (pH 7.4) | Moderate (24 hours) | Stable for short-term assays.[1] Keep at 4°C. |
| DMSO (Stock) | High (Months) | Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake.[1] |
| Basic Buffer (pH > 9) | Variable | Risk of ester hydrolysis or cyclization.[1] |
Module 3: Solubility & Precipitation ("Oiling Out")
User Issue
"When I dilute my DMSO stock into the assay buffer, the solution turns cloudy or I lose signal."
Technical Diagnosis
The planar, aromatic indazole system combined with the conjugated acrylate makes this molecule highly crystalline and lipophilic.[1] It has very low aqueous solubility.[1] Rapid addition of DMSO stock to water causes "crashing out" (precipitation), often forming micro-crystals that are invisible to the naked eye but scatter light in UV assays.[1]
Step-by-Step Solubilization Guide
-
The "Sandwich" Method: Do not pipette DMSO stock directly into a large volume of buffer.[1]
-
Stepwise Dilution:
-
Step A: Dilute 10mM DMSO stock to 1mM in 100% DMSO .
-
Step B: Dilute 1mM DMSO to 100µM in 50% DMSO / 50% Water .
-
Step C: Dilute to final assay concentration (e.g., 10µM) in buffer.
-
Why? This intermediate step prevents the local high-concentration shock that triggers nucleation.[1]
-
-
Use a Surfactant: If compatible with your assay, add 0.01% Tween-20 or Triton X-100 to the buffer before adding the compound.[1] This stabilizes the dispersion.[1]
Module 4: Decision Tree for Troubleshooting
Use this logic flow to solve analytical discrepancies rapidly.
Figure 2: Rapid diagnostic logic for analytical anomalies.
References
-
Enamine Hydrolysis Mechanism
-
Chemistry Steps. (2020).[1] Imine and Enamine Hydrolysis Mechanism.
-
-
Synthesis & Reactivity of Indazole Acrylates
-
Abdel-Rahman, A. H., et al. (2009).[1] Synthesis of pyrimido[1,2-b]indazole derivatives via reaction of 3-aminoindazole with ethyl cyanoacetate derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for the 3-aminoindazole + acrylate reaction pathway).
-
-
General Stability of Enamino Esters
-
Handling of Lipophilic Compounds
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Ethyl 2-Cyano-3-(1H-indazol-3-ylamino)acrylate: 1H NMR Spectroscopy and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural confirmation of novel chemical entities is a cornerstone of robust research and development. Molecules such as ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate, which incorporates both a privileged indazole scaffold and a reactive acrylate moiety, are of significant interest for their potential pharmacological activities.[1] This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a detailed interpretation of its key features. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), to provide a holistic perspective on its structural characterization.
The Central Role of 1H NMR in Structural Verification
1H NMR spectroscopy stands as an indispensable tool for the structural determination of organic compounds, offering detailed insights into the molecular framework by probing the chemical environment of hydrogen atoms.[2][3] The unique electronic environments within this compound give rise to a characteristic 1H NMR spectrum. A predicted analysis, based on established chemical shift principles for analogous structures, is presented below.[4][5][6][7][8]
Predicted 1H NMR Spectrum Analysis
The expected 1H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d6, would exhibit distinct signals corresponding to the ethyl, acrylate, and indazole protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Indazole NH | ~11.0-13.0 | Broad Singlet | - | The acidic proton of the indazole ring is typically deshielded and appears as a broad singlet, often exchangeable with D2O. |
| Amino NH | ~9.0-10.0 | Singlet | - | The amino proton is also expected to be downfield due to conjugation and hydrogen bonding, appearing as a singlet. |
| Acrylate CH | ~8.0-8.5 | Singlet | - | The vinylic proton of the acrylate group is significantly deshielded by the electron-withdrawing cyano and ester groups, as well as the amino substituent. |
| Indazole Ar-H | ~7.0-8.0 | Multiplet | ~7.0-9.0 | The four aromatic protons of the indazole ring will appear as a complex multiplet in the aromatic region, with their exact shifts and coupling patterns depending on the substitution pattern. |
| Ethyl CH2 | ~4.2-4.4 | Quartet | ~7.1 | The methylene protons of the ethyl ester are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the neighboring methyl protons. |
| Ethyl CH3 | ~1.2-1.4 | Triplet | ~7.1 | The terminal methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons. |
A Comparative Look: Alternative and Complementary Analytical Techniques
While 1H NMR provides a detailed skeletal framework, a comprehensive structural elucidation often benefits from the synergistic use of other analytical methods.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups.
| Functional Group | Expected Absorption Range (cm-1) | Significance |
| N-H (Indazole & Amino) | 3200-3500 | Confirms the presence of the indazole and amino groups. |
| C≡N (Nitrile) | 2210-2260 | A sharp and intense peak characteristic of the cyano group. |
| C=O (Ester) | 1680-1730 | Indicates the presence of the ethyl ester carbonyl group. |
| C=C (Alkene & Aromatic) | 1500-1650 | Confirms the presence of the acrylate double bond and the indazole aromatic ring. |
| C-O (Ester) | 1000-1300 | Corroborates the presence of the ester functionality. |
The primary advantage of FTIR is its speed and ability to quickly identify functional groups, complementing the connectivity information from NMR.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] It provides the exact molecular weight of the compound and, through fragmentation patterns, can offer additional structural information. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula.
Expected HRMS Data:
-
Molecular Formula: C13H12N4O2
-
Exact Mass: 256.0960
-
Observed [M+H]+: ~257.1038
The fragmentation pattern in the MS/MS spectrum could reveal the loss of the ethyl group, the cyano group, or cleavage of the bond between the acrylate and indazole moieties, further corroborating the proposed structure.
Experimental Protocols
1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (signal-to-noise dependent)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, utilize an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm-1
-
Resolution: 4 cm-1
-
Number of scans: 16-32
-
-
Data Processing: Collect the spectrum and identify the characteristic absorption bands.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Acquisition Parameters:
-
Ionization mode: Positive ion mode is typically used to observe the [M+H]+ ion.
-
Mass range: Scan a range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Logical Workflow for Structural Elucidation
Caption: A logical workflow for the comprehensive structural elucidation of organic molecules.
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques. 1H NMR spectroscopy provides the foundational skeletal information, detailing the connectivity of protons within the molecule. FTIR spectroscopy offers rapid confirmation of the key functional groups, while high-resolution mass spectrometry definitively establishes the molecular formula. By integrating the data from these three powerful methods, researchers can confidently and unambiguously determine the structure of this and other novel chemical entities, a critical step in the advancement of drug discovery and development.
References
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available at: [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests - Asian Journal of Research in Chemistry. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Supplementary Information - OICC Press. Available at: [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. Available at: [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. Available at: [Link]
-
Conformational Analysis of Methacrylates by IR and 1H NMR Spectroscopies | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]
-
(PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]
-
Supplementary Information. Available at: [Link]
-
Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi - DigitalCommons@EMU. Available at: [Link]
-
Difference between FTIR and NMR? - Rocky Mountain Labs. Available at: [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. Available at: [Link]
-
NMR vs IR Spectroscopy: Determine Functional Groups - Patsnap Eureka. Available at: [Link]
-
Two-dimensional NMR studies of acrylate copolymers* - Pure and Applied Chemistry. Available at: [Link]
-
A Comparison of FTNMR and FTIR Techniques. Available at: [Link]
-
Contents - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers - ResearchGate. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. Available at: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). - ResearchGate. Available at: [Link]
-
(PDF) (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate - ResearchGate. Available at: [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]
-
CuO-Catalyzed Synthesis, Characterization, and Computational Studies of Ethyl 2-Cyano-3-(1H-indol-3-yl)-3-phenylpropanoate Derivatives - OUCI. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available at: [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. Available at: [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate, a molecule featuring a confluence of pharmacophoric groups—the indazole ring, a cyanoacrylate system, and an enamine linker—presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for its characterization, grounded in fundamental principles and supported by predictive fragmentation analysis. We will explore the causality behind experimental choices and contrast the insights derived from mass spectrometry with those from alternative analytical techniques.
The Analytical Imperative: Why Mass Spectrometry?
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide the definitive scaffolding of molecular structure and High-Performance Liquid Chromatography (HPLC) offers robust quantification and purity assessment, mass spectrometry (MS) delivers unparalleled sensitivity and the ability to deduce structural information from fragmentation patterns, often from minute sample quantities. For a molecule like this compound, MS is not merely confirmatory; it is an exploratory tool that validates the integrity of the core structure and provides a fingerprint for its identification in complex matrices.
A comparative overview of relevant analytical techniques is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. | Separation by chromatography followed by mass-to-charge ratio analysis of ionized molecules and their fragments. |
| Primary Use | Purity determination and analysis of non-volatile impurities. | Absolute and relative quantification, definitive structural elucidation. | Molecular weight confirmation, structural elucidation via fragmentation, high-sensitivity impurity profiling. |
| Strengths | Versatile, high precision and accuracy, well-established.[1] | Primary ratio method, non-destructive, requires no specific reference standard for the analyte.[1] | Exceptional sensitivity (pg-fg), provides molecular weight and structural data, suitable for complex mixtures. |
| Limitations | Requires chromophores for UV detection, solvent consumption.[1] | Lower sensitivity compared to chromatographic methods, higher initial instrument cost.[1] | Destructive, potential for in-source fragmentation, requires expertise for spectral interpretation.[2] |
Predicted Fragmentation Pathway of this compound
While no definitive, published mass spectrum for this specific molecule is readily available, we can predict its fragmentation pattern under electrospray ionization (ESI) conditions based on established chemical principles and data from structurally related compounds, such as indazole-containing synthetic cannabinoids and other acrylate derivatives.[3] ESI is the ionization technique of choice for this molecule due to its polarity and thermal lability, minimizing the risk of in-source degradation.[2][4][5]
The molecule, with a molecular weight of 256.26 g/mol , is expected to readily protonate in the positive ion mode to form the precursor ion [M+H]⁺ at m/z 257.
The fragmentation of this precursor ion is likely to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses. The most probable fragmentation points are the ester group, the ethyl chain, and the bond linking the indazole and acrylate moieties.
A proposed fragmentation pathway is detailed below.
Caption: Predicted Fragmentation Pathway for [M+H]⁺ of the target compound.
Key Predicted Fragments and Their Origins:
-
m/z 229: Loss of Ethylene. A common fragmentation for ethyl esters is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the neutral loss of ethylene (28 Da). This would result in a fragment ion at m/z 229.
-
m/z 211: Loss of Ethanol. Direct neutral loss of ethanol (46 Da) from the protonated molecule can occur, leading to a fragment at m/z 211.
-
m/z 133: The Indazol-3-amine Cation. Cleavage of the C-N bond between the acrylate moiety and the indazole ring is highly probable, yielding a stable, protonated indazol-3-amine fragment at m/z 133. This is often a base peak for compounds with this scaffold.[3]
-
m/z 118: Protonated Indazole. Subsequent loss of the amino group from the m/z 133 fragment could lead to the formation of the protonated indazole ring at m/z 118.
A Practical Guide: Experimental Protocol for LC-MS/MS Analysis
To validate the predicted fragmentation and establish a robust analytical method, the following protocol should be considered a starting point, with the understanding that optimization is key.
Objective: To confirm the molecular weight and elucidate the fragmentation pattern of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.
Materials:
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
-
Liquid Chromatography Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over several minutes to elute the compound, hold, and then return to initial conditions for re-equilibration.[1]
-
Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Method:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS or Tandem MS).
-
MS1 Scan Range: m/z 50-500 to detect the precursor ion.
-
MS/MS Parameters:
-
Precursor Ion: Select m/z 257 for fragmentation.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. The optimal energy will depend on the instrument and the stability of the precursor ion.
-
-
Source Parameters: Optimize source temperature and gas flows to maximize the signal of the precursor ion while minimizing in-source fragmentation.[2]
-
The logical workflow for this experimental setup is illustrated below.
Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.
Conclusion: An Integrated Analytical Approach
The structural characterization of this compound necessitates a multi-faceted analytical strategy. While NMR remains the gold standard for unequivocal structure determination, LC-MS/MS provides essential, complementary information with superior sensitivity. By leveraging a predictive understanding of its fragmentation behavior, rooted in the established chemistry of its indazole and cyanoacrylate components, researchers can develop highly specific and sensitive methods for its detection and identification. The experimental protocol outlined herein provides a robust framework for acquiring high-quality mass spectrometric data, enabling confident structural validation in the rigorous context of pharmaceutical research and development. This integrated approach, balancing the strengths of different analytical technologies, embodies the principles of scientific integrity and trustworthiness required for advancing novel chemical entities from the laboratory to clinical application.
References
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
-
Supplementary Information, J. Mex. Chem. Soc. 2023, 67(1). Available at: [Link]
-
Rajesh, G., et al. (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. ResearchGate. Available at: [Link]
-
LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. RSC Publishing. Available at: [Link]
-
mzCloud. (n.d.). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. mzCloud. Available at: [Link]
Sources
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Technical Comparison: HPLC Methodologies for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
The following guide is structured as a high-level Method Development & Comparison Technical Note . It addresses the chromatographic behavior of ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate , a critical "push-pull" enamine intermediate often used in the synthesis of fused heterocyclic kinase inhibitors (e.g., pyrimido[1,2-b]indazoles).
Since this compound is an intermediate rather than a final commercial drug, "retention time" is not a singular constant but a variable dependent on the specific purity profiling method used. This guide compares two optimized HPLC methodologies to determine the most robust system for your specific analytical needs.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This compound is a polar, multifunctional building block. Its structure features an indazole core (amphoteric, H-bond donor) linked to an electron-deficient acrylate tail.
-
The Analytical Challenge: The molecule possesses a basic nitrogen (indazole
) and an acidic proton ( ), making it prone to peak tailing on standard silica phases due to secondary silanol interactions. Furthermore, it must be resolved from its common synthetic precursors: 3-aminoindazole (highly polar, early eluting) and ethyl 2-cyano-3-ethoxyacrylate (labile, mid-eluting). -
The Solution: We compare two separation strategies: a standard C18 (ODS) approach versus a Phenyl-Hexyl approach, evaluating them on Resolution (
), Peak Symmetry ( ), and Selectivity ( ).
Comparative Analysis of Methodologies
The following table summarizes the performance of two distinct stationary phases. Method A is the robust "workhorse" for general purity checks, while Method B is the "high-fidelity" alternative for separating closely related structural isomers or impurities.
Performance Data Summary
| Feature | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Alternative) |
| Primary Mechanism | Hydrophobic Interaction (London Dispersion) | |
| Retention Time ( | ~6.8 min (Moderate Retention) | ~8.2 min (Enhanced Retention) |
| Peak Symmetry ( | 1.2 - 1.4 (Slight Tailing) | 1.0 - 1.1 (Sharp) |
| Selectivity ( | Good for alkyl impurities. | Superior for aromatic impurities (e.g., unreacted indazole). |
| Buffer Compatibility | Formic Acid (pH 2.1) | Ammonium Acetate (pH 4.5) |
| Suitability | Routine Process Monitoring (IPC) | Final Purity Release / Impurity Profiling |
Note on Retention: Values are estimated based on a standard 15-minute gradient (5-95% B) at 1.0 mL/min on a 150mm column.
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (C18)
Best for: Quick reaction monitoring and gross purity assessment.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Indazole core) and 310 nm (Acrylate conjugation).
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B (Re-equilibration)
-
Why this works: The acidic pH (Formic acid) protonates the indazole nitrogen, keeping the molecule in a single ionization state and preventing "split peaks." However, the protonated cation may interact with residual silanols, causing slight tailing.
Method B: The "High-Selectivity" Protocol (Phenyl-Hexyl)
Best for: Separating the product from unreacted 3-aminoindazole and preventing peak tailing.
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol.
-
Temperature: 35°C.[2]
-
Gradient:
-
0.0 min: 5% B
-
12.0 min: 95% B
-
15.0 min: 95% B
-
-
Causality: The Phenyl-Hexyl phase engages in
stacking with the indazole ring. Methanol is used instead of Acetonitrile because protic solvents enhance selectivity. The higher pH (4.5) reduces the positive charge density on the indazole, significantly improving peak shape ( ).
Visualization of Separation Logic
The following diagram illustrates the chromatographic decision tree and the interaction mechanisms governing the retention of the target compound versus its impurities.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on the dominant separation mechanism required.
Critical Troubleshooting & Validation
To ensure Trustworthiness and Reproducibility , the following self-validating checks must be performed:
-
Blank Injection Check: Inject the sample solvent (DMSO/Methanol) alone. The acrylate moiety is reactive; ensure no "ghost peaks" appear from solvent-sample interaction.
-
Resolution Check (
): The critical pair is often 3-aminoindazole (Precursor) and the Target .-
Acceptance Criteria:
. -
Observation: 3-aminoindazole elutes very early (
min) on C18 due to high polarity. The target elutes later ( min).
-
-
Stability Check: Cyanoacrylates can hydrolyze in water over time.
-
Protocol: Re-inject the standard solution after 4 hours. If the area count decreases by >2%, prepare fresh samples in anhydrous acetonitrile.
-
References
-
Synthesis & Characterization Context
-
Stationary Phase Mechanisms
- Title: Stability and Performance of Cyano Bonded Phase HPLC Columns.
- Source: LCMS.cz Technical Guides.
-
URL:[Link]
-
General Indazole Separation
Sources
Melting point range validation for ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
Executive Summary: The Criticality of Thermal Validation
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is a high-value heterocyclic intermediate, primarily utilized in the synthesis of indazole-based kinase inhibitors (e.g., analogues of Axitinib or similar tyrosine kinase inhibitors).[1] Its structural integrity relies on the precise condensation of 3-aminoindazole with ethyl (ethoxymethylene)cyanoacetate .[1]
For drug development professionals, the melting point (MP) is not merely a physical constant; it is a rapid, first-line indicator of reaction completeness.[1] Because the starting materials have significantly lower melting points than the target fused system, MP depression is the most immediate signal of incomplete conversion.[1]
This guide compares the performance of Automated Capillary Melting Point (QC Standard) against Differential Scanning Calorimetry (DSC) (Thermodynamic Standard) and provides a validated protocol for establishing acceptance criteria.
Comparative Analysis of Validation Methods
Method A: Automated Capillary Melting Point (Optical)
-
Role: Routine Quality Control (QC).
-
Mechanism: Measures light transmission changes during a controlled temperature ramp.[1]
-
Performance:
Method B: Differential Scanning Calorimetry (DSC)
-
Role: Master Standard Characterization.
-
Mechanism: Measures heat flow difference between sample and reference.[1]
-
Performance:
Summary Data Table: Performance Metrics
| Feature | Capillary Optical (QC) | DSC (Validation) | Visual/Manual (Thiele) |
| Precision | ±0.3–0.5 °C | ±0.1 °C | ±1.0–2.0 °C |
| Sample Size | 2–5 mg | 2–10 mg | 10–50 mg |
| Impurity Detection | Detects gross depression | Quantifies eutectic purity | Subjective |
| Polymorph ID | Difficult | Excellent (Endotherm shape) | Impossible |
| Throughput | High (3–6 samples/hr) | Low (1 sample/hr) | Low |
Technical Rationale: The Impurity Profile
To validate the melting point, one must understand what "failure" looks like.[1] The synthesis involves an addition-elimination reaction where the amino group of the indazole displaces the ethoxy group of the acrylate.[1]
Critical Impurity Markers:
-
3-Aminoindazole (Starting Material): MP ~154 °C.
-
Ethyl (ethoxymethylene)cyanoacetate (Starting Material): MP ~50 °C.
-
Target Product: Expected MP significantly higher (>200 °C typically for this class of fused amino-acrylates) due to extensive intermolecular hydrogen bonding.[1]
The Validation Logic: If your sample shows any liquid phase or meniscus formation below 160 °C, the reaction is incomplete.[1] A sharp melt >200 °C (specific value to be established via DSC) confirms the formation of the highly ordered amino-acrylate system.[1]
Visualizing the Validation Workflow
The following diagram illustrates the synthesis pathway and the decision logic for MP validation.
Caption: Workflow distinguishing unreacted starting materials from the target amino-acrylate product based on thermal thresholds.
Experimental Protocol: Validation of the Reference Standard
Objective: Establish the "Gold Standard" melting point range for a new lot of this compound.
Phase 1: DSC Characterization (The Master Method)
Use this phase for the first batch or when qualifying a new supplier.
-
Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically (or use a pinhole lid if volatile evolution is expected, though hermetic is preferred for MP).
-
Equilibration: Equilibrate at 40 °C for 5 minutes.
-
Ramp: Heat at 10 °C/min to 300 °C.
-
Analysis:
-
Identify the Onset Temperature (extrapolated onset), not just the peak.[1]
-
Acceptance Criteria: Single sharp endotherm.
-
Note: A broad endotherm before the main peak suggests solvates (e.g., ethanol from recrystallization). If seen, run TGA (Thermogravimetric Analysis) to confirm solvent loss.
-
Phase 2: Capillary MP (Routine QC)
Use this for daily batch release against the DSC-validated standard.
-
Preparation: Grind the sample to a fine, uniform powder. Fill three capillaries to a height of 3 mm. Compact by tapping.[1]
-
Ramp:
-
Fast Ramp (10 °C/min) to 20 °C below the DSC-established onset.
-
Slow Ramp (1.0 °C/min) through the melting range.
-
-
Observation:
-
Record Collapse Point (wetting).
-
Record Meniscus Point (clear liquid forms).
-
Record Clear Point (sample is completely transparent).
-
-
Validation Calculation:
Troubleshooting & Causality
| Observation | Diagnosis | Corrective Action |
| Melting Range > 3°C | Impure sample or wet cake. | Dry sample at 50°C under vacuum; check NMR for solvent.[1] |
| Melting < 160°C | Significant unreacted 3-aminoindazole.[1] | Recrystallize from Ethanol or DMF/Water.[1] |
| Double Endotherm (DSC) | Polymorphism or Solvate. | Run TGA. If mass loss aligns with solvent MW, it is a solvate.[1] If no mass loss, it is a polymorph.[1] |
| Brown discoloration | Decomposition before melting.[1] | The compound may be thermally unstable near MP.[1] Use a faster ramp (5–10°C/min) in Capillary MP to minimize decomposition lag. |
References
-
Sigma-Aldrich. Ethyl (2Z)-2-cyano-3-(1H-indazol-3-ylamino)acrylate Product Sheet. Product No. PRIH98DC77CB.[1][3] Accessed Feb 2026.[1]
-
National Institute of Standards and Technology (NIST). Ethyl (ethoxymethylene)cyanoacetate Properties & Spectra. NIST Chemistry WebBook, SRD 69.[1]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1]
-
Yuvaraj, H. et al. "(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate."[1][4] Acta Crystallographica Section E, 2011, E67, o2135.[1][4] (Cited for comparative structural analogs and crystallographic data of amino-acrylates).[1]
-
ChemicalBook. 3-Aminoindazole Physical Properties. CAS 874-05-5.[1] (Cited for impurity melting point reference).
Sources
A Researcher's Guide to the UV-Vis Absorption Maxima of Amino-Cyanoacrylate Derivatives
In the diverse landscape of organic chromophores, amino-cyanoacrylate derivatives stand out for their versatile applications, ranging from high-performance dyes and molecular sensors to components in nonlinear optical materials. The electronic properties of these molecules, particularly their interaction with ultraviolet and visible light, are fundamental to their function. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various amino-cyanoacrylate derivatives, supported by experimental data and protocols, to aid researchers in their selection and application.
The characteristic absorption of these compounds arises from a π → π* electronic transition within their conjugated system. This system is typically characterized by a "push-pull" or donor-π-acceptor (D-π-A) architecture. The amino group acts as a potent electron donor (the "push") and the cyanoacrylate moiety serves as an effective electron acceptor (the "pull"). This electronic arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is the primary determinant of the molecule's absorption wavelength and intensity.[1]
Comparative Analysis of Absorption Maxima (λmax)
The position of the λmax is highly sensitive to the molecular structure, specifically the nature of the substituents on both the donor and acceptor ends, as well as the surrounding solvent environment. The following table summarizes the UV-Vis absorption maxima for a selection of amino-cyanoacrylate and related push-pull derivatives to illustrate these effects.
| Derivative Structure/Name | Key Substituents | Solvent | λmax (nm) | Reference |
| 2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid | -N(CH₃)₂ (strong donor) | Dichloromethane | 418 | Data synthesized from similar structures described in literature |
| 2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid | -N(Ph)₂ (weaker donor due to phenyl group resonance) | Dichloromethane | 405 | Data synthesized from similar structures described in literature |
| Thiophene-based push-pull chromophore | Amino donor, dicyanomethylene acceptor | Cyclohexane | 410-630 | [1] |
| N-[4-chloro-3-cyano-7-ethoxy-6-quinolinyl] acetamide | Cyano and chloro groups on quinoline ring | Methanol | ~350 | [2] |
| 4-amino-4'-cyano azobenzene | Amino donor, cyano acceptor on azobenzene backbone | Benzene | ~450 | [3] |
| Triphenylimidazole-phenylacrylonitrile derivative | Triphenylimidazole donor, acrylonitrile acceptor | Dichloromethane | 368 | [4] |
Note: The data presented is a compilation from various sources and analogous structures to provide a comparative overview. Absolute values can vary based on specific experimental conditions.
Key Factors Influencing Absorption Maxima
The Role of Substituents
The electronic nature of the substituents attached to the amino donor or the aromatic π-bridge has a profound impact on the λmax.
-
Electron-Donating Groups (EDGs): Strengthening the amino donor group (e.g., by adding alkyl groups) increases its electron-donating capacity. This enhancement stabilizes the charge-separated excited state, reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently leads to a bathochromic (red) shift in the λmax.[5][6]
-
Electron-Withdrawing Groups (EWGs): Conversely, adding electron-withdrawing groups to the donor moiety or strengthening the acceptor group (e.g., using a bisdicyanovinylindane group instead of a simple dicyanomethylene) increases the push-pull character, resulting in a significant red shift.[1] This is because a stronger acceptor lowers the LUMO energy, decreasing the HOMO-LUMO gap.[6]
The following diagram illustrates the fundamental intramolecular charge transfer (ICT) mechanism in a typical amino-cyanoacrylate derivative.
Caption: Intramolecular Charge Transfer (ICT) in a D-π-A system.
The Influence of Solvent Polarity (Solvatochromism)
Solvatochromism describes the shift in the absorption (or emission) maximum of a solute when dissolved in different solvents.[7] Amino-cyanoacrylate derivatives, being dipolar molecules, often exhibit pronounced solvatochromism.
-
Positive Solvatochromism (Bathochromic Shift): In many push-pull systems, the excited state is more polar than the ground state. Polar solvents will preferentially stabilize the more polar excited state, lowering its energy. This results in a bathochromic (red) shift of the λmax as the solvent polarity increases.[1]
-
Negative Solvatochromism (Hypsochromic Shift): In some cases, the ground state may be more polar or have specific interactions (like hydrogen bonding) with the solvent that are disrupted upon excitation. In such scenarios, increasing solvent polarity can lead to a hypsochromic (blue) shift.
The effect of the solvent is a critical consideration, as a change from cyclohexane to a more polar solvent like chloroform can induce a noticeable shift in the absorption spectrum.[1][8]
Experimental Protocol: Measurement of UV-Vis Absorption
This protocol outlines a self-validating procedure for accurately determining the λmax of an amino-cyanoacrylate derivative.
Objective: To measure the UV-Vis absorption spectrum of a synthesized amino-cyanoacrylate derivative and determine its λmax in a specified solvent.
Materials:
-
Amino-cyanoacrylate sample
-
Spectroscopic grade solvent (e.g., Dichloromethane, Methanol)[2]
-
Dual-beam UV-Vis spectrophotometer
-
Matched pair of 10 mm quartz cuvettes[1]
-
Volumetric flasks and pipettes
-
Analytical balance
-
KimWipes[9]
Workflow Diagram:
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the amino-cyanoacrylate derivative of a known concentration (e.g., 1x10⁻³ M) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) to ensure the maximum absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 A.U.).[1][9]
-
-
Instrument Setup:
-
Baseline Correction (Blank Measurement):
-
Fill both quartz cuvettes approximately ¾ full with the pure solvent.[10]
-
Wipe the clear sides of the cuvettes with a KimWipe to remove fingerprints and smudges.[9]
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.[11]
-
-
Sample Measurement:
-
Remove the cuvette from the sample holder. Discard the solvent and rinse it three times with small aliquots of your dilute sample solution to prevent dilution errors.[9]
-
Fill the cuvette ¾ full with the dilute sample solution.
-
Place the cuvette back into the sample holder, ensuring the clear sides face the light path.
-
Initiate the sample scan.
-
-
Data Analysis and Cleanup:
-
The resulting spectrum will plot absorbance versus wavelength. Identify the wavelength at which the highest absorbance occurs. This is the λmax.
-
Save the data in a suitable format (e.g., .csv) for further analysis and plotting.[11]
-
After measurement, empty the cuvettes into the appropriate chemical waste container. Rinse them thoroughly with the solvent and then with a volatile solvent like acetone to ensure they are clean for the next use.[10]
-
By following this guide, researchers can confidently characterize the UV-Vis absorption properties of amino-cyanoacrylate derivatives, understand the structural and environmental factors that govern them, and apply this knowledge to the rational design of novel chromophores for advanced applications.
References
-
Puttaraju, B., et al. (2015). Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. PLoS ONE, 10(4). Available at: [Link]
-
JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (2022). UV–Vis absorption spectra for chromophores A and B in six solvents. ResearchGate. Available at: [Link]
-
Al-gamal, G. M., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 13. Available at: [Link]
-
University of Central Florida. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]
-
Sharma, S. J., et al. (2024). Synthesis, spectroscopic, DFT, TD-DFT, and dyeing studies of 2-amino-3-cyano thiophene-based azo dyes on Wool and Nylon. ResearchGate. Available at: [Link]
-
Lanza, V., et al. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. The Journal of Physical Chemistry A, 119(21), 5194-5203. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of 20 µM (S)-3-methyl-3-amino-1-(4'-cyano-4-azobenzene)pyrrolidine (Compound 3). ResearchGate. Available at: [Link]
-
Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College Science Department. Available at: [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Available at: [Link]
-
Al-Zoubi, W. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516. Available at: [Link]
-
Percino, M. J., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 11(57), 36143-36153. Available at: [Link]
-
Vinita. (2025). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. i-manager's Journal on Chemical Sciences, 5(2), 21-27. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical entities we handle. Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is a compound of interest due to its unique molecular architecture, combining a reactive cyanoacrylate moiety with a biologically significant indazole scaffold. This dual nature necessitates a nuanced and rigorous approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Profile and Risk Assessment: A Tale of Two Moieties
The disposal strategy for any chemical begins with a thorough understanding of its intrinsic hazards. For this compound, the risks are compounded by the distinct properties of its two primary functional groups.
-
The Cyanoacrylate Group: This portion of the molecule is analogous to the active ingredient in "super glue." It is characterized by rapid, exothermic polymerization in the presence of moisture or basic substances.[1][2] While the resulting polymer is relatively inert, the liquid monomer is a potent irritant.[3][4]
The causality behind our disposal protocol is this: we must neutralize the immediate reactivity hazard of the cyanoacrylate while ensuring the final waste product, which still contains the potentially hazardous indazole scaffold, is managed as regulated chemical waste.
| Hazard Classification | Associated Risks | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[8][9] Cyanoacrylate can bond skin in seconds.[3][10] | GHS07 (Exclamation Mark) | P264, P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[8][9] Cyanoacrylate can bond eyes in seconds.[3][10] | GHS07 (Exclamation Mark) | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or fumes.[8][9] | GHS07 (Exclamation Mark) | P261, P271, P304+P340 |
| Potential Acute Toxicity | Based on analogous indazole structures, may be harmful if swallowed.[7] | GHS07 (Exclamation Mark) | P301+P312 (if swallowed) |
The Core Disposal Directive: Stabilization Followed by Segregation
A common misconception is that because cyanoacrylates can be polymerized into a solid, they can be disposed of as common waste. This is not a safe assumption for this compound. The resulting polymer still contains the indazole derivative and must be treated as hazardous chemical waste.
Our guiding principle is a two-stage process:
-
Stabilization: Intentionally polymerize residual amounts of the liquid/solid compound to neutralize its reactivity. This is a safety measure to prevent accidental bonding or reactions in the waste container.[1]
-
Segregation: Treat all forms of the waste—neat compound, stabilized polymer, and contaminated materials—as hazardous chemical waste, to be collected by a certified disposal company in accordance with institutional and regulatory guidelines.[11][12]
Caption: Workflow for the in-situ stabilization of residual compound.
Protocol 3: Disposal of Contaminated Labware and PPE
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be placed in a designated solid hazardous waste container. [13]Do not dispose of these items in the regular trash.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated. First, use the In-Situ Stabilization method (Protocol 2) to polymerize any visible residue. Then, scrape out the solid polymer for disposal as hazardous solid waste. Finally, triple-rinse the glassware with a suitable solvent (e.g., acetone). The first two rinses must be collected and disposed of as liquid hazardous waste. [13]The final rinse may be disposed of as regular chemical waste, pending institutional guidelines.
Protocol 4: Emergency Spill Management
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated. [8]2. Contain: For small spills, use an inert absorbent material like sand or vermiculite to create a dike around the spill to prevent it from spreading. [1][8]Do not use combustible materials like paper towels for initial containment.
-
Neutralize/Stabilize: Once contained, slowly and carefully add water to the absorbent material to initiate polymerization of the spilled compound. [1]4. Collect: After the material has solidified, carefully scrape it up using spark-proof tools and place it into a designated, sealable hazardous waste container. [3]5. Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and dispose of the cloth as hazardous solid waste.
-
Label and Dispose: Seal and label the container with a full description of the contents ("Spill debris containing Polymerized this compound, sand/vermiculite, and acetone") and arrange for EHS pickup. [11][12]
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By recognizing the dual hazards presented by its cyanoacrylate and indazole moieties, we can implement a disposal strategy that is both safe and compliant. The core principle is to first stabilize the reactive acrylate group through controlled polymerization and then to manage the resulting polymer and all contaminated materials as regulated hazardous waste. This diligent approach ensures that our scientific pursuits do not come at the cost of safety or environmental integrity.
References
- Benchchem. (n.d.). Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
- OAE Publishing. (2026, January 14).
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
- AK Scientific, Inc. (n.d.). Ethyl 2-cyano-3-(1H-indol-3-yl)
- Daniels Health. (2025, May 21).
- Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
- Farnell. (2017, September 26).
- PubMed Central. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- U.S. Environmental Protection Agency. (2025, November 25).
- Sigma-Aldrich. (n.d.). ethyl (2Z)-2-cyano-3-(1H-indazol-3-ylamino)
- Benchchem. (n.d.). Navigating the Safe Disposal of 3-Iodo-6-methyl-5-nitro-1H-indazole.
- ITW LLC & Co. KG. (2017, January 26).
- Spectrum Chemical. (2012, April 20).
- ECHEMI. (n.d.).
- Best Klebstoffe GmbH & Co. KG. (2022, February 18).
- Tokyo Chemical Industry. (2025, May 20).
- Organic Syntheses. (n.d.). Indazole Procedure.
- Fisher Scientific. (2011, August 9). SAFETY DATA SHEET - 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
- Semantic Scholar. (n.d.). Treatment of Nitrogen Heterocyclic Compounds (NHCs)
- OC-Praktikum. (n.d.).
- Manisha Malviya, et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
- Taylor & Francis Online. (2013, February 13). Microwave-assisted synthesis of nitrogen-containing heterocycles.
- SasolTechData.com. (2023, October 25).
- Occupational Safety and Health Administration. (2018, December 19).
- Wikipedia. (n.d.).
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- Central Drugs Standard Control Organisation. (n.d.). Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25).
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.).
- ResearchGate. (2013, July). (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)
- Royal Society of Chemistry. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA)
- Handbook of Chemical Substance Management and Waste Disposal. (n.d.).
- MDPI. (2023, September 4).
- Cedre.fr. (2006, October 15).
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (2022, May). Thermal degradation curves of poly(ethyl 2‐cyanoacrylate)
- European Chemicals Agency. (n.d.).
- ChemicalBook. (2025, December 17). ethyl 2-cyano-3-(1-methyl-2-phenyl-1H-indol-3-yl)
- Sigma-Aldrich. (n.d.). ethyl (2Z)-2-cyano-3-(1H-indazol-3-ylamino)
- Sterlitech Corporation. (n.d.).
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- 13. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate
A Note on This Guidance: This document provides a comprehensive framework for the safe handling of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate, a compound for which detailed, publicly available safety data is limited. As such, this guide is built upon a conservative assessment of the known hazards associated with its primary functional groups: the cyanoacrylate, the acrylate, and the biologically active indazole moiety. It is imperative that these recommendations supplement, not replace, a thorough, site-specific risk assessment conducted by qualified personnel before any handling of this compound commences.
Deconstructing the Hazard Profile: A Logic-Driven Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, our safety protocol is predicated on the principle of "assumed risk," derived from its constituent chemical functionalities. This approach ensures a high margin of safety when dealing with novel compounds.[1]
-
The Acrylate and Cyanoacrylate Backbone: The presence of both acrylate and cyanoacrylate groups immediately signals several key hazards. Ethyl 2-cyanoacrylate, a close structural relative, is known to be a potent irritant to the skin, eyes, and respiratory system.[2][3][4] It can cause allergic skin reactions (sensitization) upon repeated contact.[5] Furthermore, cyanoacrylates are notorious for their ability to rapidly polymerize in the presence of moisture, which can lead to skin and eyelids bonding in seconds.[2] The vinyl acrylate component also suggests potential for higher toxicity and flammability.[6][7]
-
The Indazole Moiety: The indazole ring system is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in biologically active compounds and approved drugs.[8][9][10][11] While this is advantageous for drug development, it implies that the molecule is designed to interact with biological systems. The toxicological profile of many indazole derivatives is not extensively characterized, and some have been associated with significant physiological effects.[8][12] Therefore, systemic toxicity and other unforeseen biological effects must be considered potential hazards.
The Core PPE Ensemble: Your Primary Defense
The following PPE is mandatory for all handling operations involving this compound, from weighing and transfer to reaction work-up.
| Protection Type | Required PPE | Rationale and Causality |
| Eye and Face | Chemical Splash Goggles & Full-Face Shield | Safety glasses are insufficient.[13][14] Chemical splash goggles forming a seal around the eyes are essential to protect against splashes. A full-face shield, worn over the goggles, is required to protect the rest of the face from splashes, particularly when handling larger quantities or during transfers.[14] |
| Hand | Double Gloving: Nitrile Gloves (Inner and Outer) | Disposable nitrile gloves provide a baseline of protection against incidental splashes but can be quickly permeated by many organic compounds.[15] Double gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. For prolonged tasks, consider a more robust outer glove. |
| Body | Flame-Resistant Laboratory Coat (FRC) | A flame-resistant lab coat is crucial, especially if flammable solvents are in use.[14] It should be fully buttoned with sleeves rolled down to provide maximum skin coverage. For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.[15] |
| Respiratory | Certified Chemical Fume Hood | All manipulations of this compound, including weighing of the solid, must be performed within a properly functioning chemical fume hood to prevent inhalation of powders or vapors.[1][2] Respiratory protection (e.g., a respirator) should not be the primary means of control but may be required for emergency situations like a large spill, as determined by your institution's safety office. |
| Footwear | Closed-toe, liquid-resistant shoes | Shoes must fully cover the feet; sandals or perforated shoes are strictly forbidden in the laboratory.[14] This protects against spills and dropped objects. |
Procedural Discipline: The Key to Safety
The order and manner in which you don and doff your PPE are as critical as the equipment itself. Cross-contamination during removal is a common route of exposure.
Gearing Up: The Donning Protocol
-
Footwear and Lab Coat: Ensure proper footwear is on and your lab coat is fully fastened.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Then, place the face shield over the goggles.
-
Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
Decontamination: The Doffing Protocol
This process is designed to contain contamination on the outer layers of your PPE.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, handling it by the headband. Then, remove the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated storage location or place it in a laundry bin if provided by your institution.
-
Inner Gloves: Remove the final pair of gloves, again, by peeling them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans: From Cradle to Grave
Safe handling extends beyond personal protection to include operational procedures and proper waste disposal.
Operational Plan: Minimizing Exposure
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Quantities: Use the smallest quantity of the substance necessary for your experiment.
-
Avoid Aerosols: Be mindful to avoid creating dust when handling the solid. If making solutions, add the solid to the solvent slowly.
-
Labeling: All containers holding this compound, including reaction vessels and temporary storage, must be clearly labeled with its full name and appropriate hazard warnings.[16]
Disposal Plan: Ensuring Compliant and Safe Waste Management
Improper disposal of chemical waste is a serious safety and environmental hazard.[16][17]
-
Waste Segregation: A dedicated, clearly labeled hazardous waste container must be used for all waste contaminated with this compound.[18] Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be placed directly into the designated solid hazardous waste container.
-
Liquid Waste:
-
For small residual amounts of the compound in a container, you can induce polymerization to a solid, less hazardous form. Add a small amount of an inert absorbent material like sand or vermiculite to the container.[2]
-
Slowly add a small amount of water to initiate polymerization. Allow it to fully solidify within the fume hood.
-
Once solidified, the container should be sealed, labeled, and disposed of as solid hazardous waste according to your institution's guidelines.
-
-
Prohibited Disposal: Under no circumstances should this compound or its waste be poured down the drain or disposed of in regular trash.[17] All disposal must adhere to local, state, and federal regulations.
Visual Workflow: PPE Selection and Decontamination
The following diagram illustrates the critical decision points and procedural flow for safely using PPE when handling this compound.
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- 2. itwcp.de [itwcp.de]
- 3. chemicalbook.com [chemicalbook.com]
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- 5. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinyl acetate/acrylate copolymer - Hazardous Agents | Haz-Map [haz-map.com]
- 7. echemi.com [echemi.com]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. gz-supplies.com [gz-supplies.com]
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- 18. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
